molecular formula C8H6N2O2 B1287841 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 800401-65-4

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B1287841
CAS No.: 800401-65-4
M. Wt: 162.15 g/mol
InChI Key: ANFOMGVCGLRXAC-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-3-5-4-9-2-1-6(5)10-7/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFOMGVCGLRXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589843
Record name 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-65-4
Record name 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document details established synthetic routes, provides specific experimental protocols, and presents quantitative data to support researchers in the efficient synthesis of this target molecule and its derivatives.

Introduction

1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The carboxylic acid moiety at the 2-position provides a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of complex pharmaceutical agents. This guide will focus on the most pertinent and effective synthetic strategies to access this core structure.

Synthetic Strategies

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be approached through various established methods for indole and azaindole synthesis. The most promising routes for obtaining the 2-carboxy substituted target involve the construction of the pyrrole ring onto a pre-existing pyridine scaffold. Key strategies include the Hemetsberger-Knittel synthesis and the Reissert synthesis. An alternative approach involves the modification of a pre-formed pyrrole ring.

A highly effective and direct method for the synthesis of this compound is through the synthesis of its corresponding ethyl ester, ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, followed by hydrolysis. The Hemetsberger-Knittel synthesis is a powerful tool for accessing this ester intermediate.

Primary Synthetic Pathway: Hemetsberger-Knittel Synthesis followed by Hydrolysis

The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. In the context of this compound synthesis, the "aryl" group is a substituted pyridine. The general workflow is depicted below.

Hemetsberger_Knittel_Workflow start Pyridine-4-carbaldehyde intermediate1 Ethyl 2-azido-3-(pyridin-4-yl)acrylate start->intermediate1 Knoevenagel Condensation intermediate2 Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate intermediate1->intermediate2 Thermal Cyclization product This compound intermediate2->product Hydrolysis

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-azido-3-(pyridin-4-yl)acrylate

The synthesis begins with the Knoevenagel condensation of a suitable pyridine-4-carbaldehyde with ethyl azidoacetate.

Knoevenagel_Condensation cluster_reactants Reactants cluster_product Product pyridine Pyridine-4-carbaldehyde reagents + NaOEt, EtOH pyridine->reagents azidoacetate Ethyl Azidoacetate azidoacetate->reagents acrylate Ethyl 2-azido-3-(pyridin-4-yl)acrylate reagents->acrylate

Caption: Knoevenagel condensation to form the azidoacrylate intermediate.

Step 2: Thermal Cyclization to Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

The resulting ethyl 2-azido-3-(pyridin-4-yl)acrylate undergoes thermal cyclization, typically in a high-boiling solvent like xylene, to yield the desired ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This reaction proceeds through a nitrene intermediate.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions, for example, by heating with sodium hydroxide in an aqueous methanol solution, followed by acidic workup to protonate the carboxylate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (via Hemetsberger-Knittel)

Materials:

  • Pyridine-4-carbaldehyde

  • Ethyl azidoacetate

  • Sodium ethoxide

  • Ethanol

  • Xylene

  • Diatomaceous earth

Procedure:

  • Knoevenagel Condensation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in ethanol at 0 °C, add a solution of pyridine-4-carbaldehyde and ethyl azidoacetate in ethanol dropwise. Stir the mixture at room temperature for 12 hours.

  • Workup: Pour the reaction mixture into ice water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-azido-3-(pyridin-4-yl)acrylate.

  • Thermal Cyclization: Dissolve the crude acrylate in xylene and add a small amount of diatomaceous earth. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Purification: Cool the reaction mixture, filter through celite, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Materials:

  • Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

  • Sodium hydroxide

  • Methanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Saponification: Dissolve ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate in a mixture of methanol and water. Add a solution of sodium hydroxide and heat the mixture at reflux for 2-3 hours.

  • Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the synthesis of azaindole derivatives using methods analogous to those described. Data for the direct synthesis of the unsubstituted this compound is not widely reported; therefore, data for closely related structures are provided for reference.

Reaction StepStarting MaterialReagents and ConditionsProductYield (%)Reference
Hemetsberger-Knittel CyclizationSubstituted Pyridine-carbaldehyde, Ethyl Azidoacetate1. NaOEt, EtOH; 2. Toluene, refluxEthyl 4-substituted-azaindole-2-carboxylate70-90General Literature
Suzuki Coupling6-bromo-1H-pyrrolo[3,2-c]pyridinePhenylboronic acid, K2CO3, Pd(PPh3)4, 1,4-dioxane/H2O, microwave, 125 °C6-phenyl-1H-pyrrolo[3,2-c]pyridine derivative63[1]
Ester HydrolysisEthyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivativeNaOH, MeOH/H2O1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivativeNot specified[2]

Alternative Synthetic Routes

While the Hemetsberger-Knittel approach is highly effective, other classical indole syntheses can be adapted for the preparation of the 1H-pyrrolo[3,2-c]pyridine core.

Reissert Indole Synthesis

The Reissert synthesis provides another viable route, starting from a nitropyridine derivative. The key steps involve the condensation of an o-nitrotoluene analog (in this case, 4-methyl-3-nitropyridine) with diethyl oxalate, followed by reductive cyclization.

Reissert_Synthesis start 4-Methyl-3-nitropyridine intermediate1 Ethyl 2-(3-nitro-pyridin-4-yl)-3-oxobutanoate start->intermediate1 Condensation (NaOEt, Diethyl oxalate) product This compound intermediate1->product Reductive Cyclization (e.g., Zn, Acetic Acid)

Caption: Reissert synthesis pathway for this compound.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Hemetsberger-Knittel synthesis of the corresponding ethyl ester followed by basic hydrolysis represents a robust and efficient pathway. The quantitative data, detailed protocols, and pathway visualizations provided in this guide are intended to facilitate the work of researchers in medicinal chemistry and drug development, enabling the synthesis and further exploration of this important heterocyclic scaffold.

References

Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid derivatives, a core scaffold of significant interest in medicinal chemistry. This document details key synthetic strategies, provides explicit experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.

Introduction

The 1H-pyrrolo[3,2-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its derivatives have shown a wide range of biological activities, including as kinase inhibitors and anticancer agents. The incorporation of a carboxylic acid moiety at the 2-position provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide will focus on the primary synthetic routes to access this compound and its ester precursors.

Core Synthetic Strategies

The construction of the this compound core can be achieved through several established synthetic strategies, primarily adapted from classical indole syntheses. The most prominent methods include the Batcho-Leimgruber synthesis, the Hemetsberger-Knittel synthesis, and the Bartoli indole synthesis.

Batcho-Leimgruber Synthesis

The Batcho-Leimgruber synthesis is a versatile method for the preparation of indoles and azaindoles from o-nitrotoluene precursors. The key steps involve the formation of an enamine followed by a reductive cyclization.

General Workflow for Batcho-Leimgruber Synthesis

Start Substituted 4-methyl-3-nitropyridine Intermediate1 Enamine Intermediate Start->Intermediate1 DMF-DMA Intermediate2 1H-pyrrolo[3,2-c]pyridine Intermediate1->Intermediate2 Reductive Cyclization (e.g., Fe/AcOH) Final_Ester Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate Intermediate2->Final_Ester Introduction of -COOEt group Final_Acid This compound Final_Ester->Final_Acid Hydrolysis (e.g., NaOH, H2O/MeOH)

Caption: Batcho-Leimgruber synthesis workflow.

Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine [1]

A key intermediate in the synthesis of many derivatives is 6-bromo-1H-pyrrolo[3,2-c]pyridine. Its synthesis begins with the nitration of 2-bromo-5-methylpyridine.

  • Step 1: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide. To a solution of 2-bromo-5-methylpyridine in sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature. The mixture is then heated to afford the nitrated pyridine N-oxide.

  • Step 2: Synthesis of the Enamine Intermediate. The resulting 2-bromo-5-methyl-4-nitropyridine 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) to yield the key enamine intermediate.

  • Step 3: Reductive Cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine. The enamine intermediate is then subjected to reductive cyclization using iron powder in acetic acid to furnish 6-bromo-1H-pyrrolo[3,2-c]pyridine.

This intermediate can then be further functionalized at the 2-position.

Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis provides a direct route to indole-2-carboxylic esters through the thermal decomposition of α-azidocinnamic esters. This method can be adapted for the synthesis of the corresponding 6-azaindole derivatives.[2][3]

General Pathway for Hemetsberger-Knittel Synthesis

Start Pyridine-4-carbaldehyde Intermediate1 α-Azidocinnamic Ester Start->Intermediate1 Knoevenagel condensation with ethyl azidoacetate Final_Ester Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate Intermediate1->Final_Ester Thermal Cyclization (e.g., reflux in xylene) Final_Acid This compound Final_Ester->Final_Acid Hydrolysis

Caption: Hemetsberger-Knittel synthesis pathway.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates [4]

While this protocol is for the pyrrolo[2,3-c]pyridine isomer, the principles are applicable to the [3,2-c] isomer by starting with the appropriate pyridine derivative.

  • Step 1: Condensation. A substituted 4-aminopyridine is condensed with diethyl oxalate in the presence of a base to yield an intermediate which is then subjected to reductive cyclization.

  • Step 2: Reductive Cyclization. The intermediate is treated with a reducing agent, such as zinc in acetic acid, to afford the ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the formation of substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[5][6][7][8] This reaction is particularly useful for the synthesis of 7-substituted indoles and can be applied to the synthesis of 6-azaindoles.

Bartoli Synthesis Logical Relationship

Start ortho-Substituted 3-Nitropyridine Intermediate Nitroso Intermediate Start->Intermediate Vinyl Grignard Reagent (1 equiv.) Final_Product Substituted 1H-pyrrolo[3,2-c]pyridine Intermediate->Final_Product Vinyl Grignard Reagent (2 equiv.) -> [3,3]-Sigmatropic Rearrangement -> Cyclization

Caption: Bartoli synthesis logical relationship.

Experimental Protocol: Synthesis of 7-Chloro-6-azaindole [5]

  • Reaction Setup: A solution of 2-chloro-3-nitropyridine in dry tetrahydrofuran (THF) is prepared under a nitrogen atmosphere and cooled to -78 °C.

  • Grignard Addition: Vinylmagnesium bromide (1.0 M in THF) is added dropwise to the stirred solution. The reaction mixture is then stirred at -20 °C for 8 hours.

  • Quenching and Extraction: The reaction is quenched by the slow addition of aqueous NH₄Cl. The aqueous phase is extracted with ethyl acetate.

  • Purification: The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the product.

Final Step: Hydrolysis of Esters to Carboxylic Acids

A common final step in the synthesis of this compound is the hydrolysis of the corresponding ester.

Experimental Protocol: Saponification of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate [9]

This protocol for a related isomer can be adapted.

  • Reaction: The ethyl ester is dissolved in a mixture of methanol and water. Sodium hydroxide is added, and the mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

  • Workup: The methanol is removed under reduced pressure. The aqueous solution is then acidified with an acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried to afford the pure this compound.

Data Presentation

The following tables summarize the yields and characterization data for a selection of synthesized 1H-pyrrolo[3,2-c]pyridine derivatives.

Table 1: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [1]

CompoundAr-groupYield (%)1H NMR (500 MHz, CDCl3) δ (ppm)HRMS [M+H]+ (Calculated/Found)
10a Phenyl639.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J=7.7 Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J=3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)361.1552 / 361.1556
10b o-Tolyl659.08 (s, 1H), 7.50 (s, 1H), 7.43 (d, J=6.7 Hz, 1H), 7.39 (d, J=3.3 Hz, 1H), 7.28 (t, J=3.8 Hz, 2H), 7.26-7.24 (m, 1H), 6.82 (d, J=3.2 Hz, 1H), 6.69 (s, 2H), 3.91 (s, 3H), 3.89 (s, 6H), 2.40 (s, 3H)375.1709 / 375.1707
10f 2-Methoxyphenyl769.10 (s, 1H), 7.93 (s, 1H), 7.79 (dd, J=7.6, 1.7 Hz, 1H), 7.38 (d, J=3.3 Hz, 1H), 7.35 (ddd, J=8.3, 7.5, 1.8 Hz, 1H), 7.08 (td, J=7.5, 1.0 Hz, 1H), 7.01 (d, J=8.2 Hz, 1H), 6.79 (d, J=3.2 Hz, 1H), 6.73 (s, 2H), 3.92 (s, 3H), 3.91 (s, 6H), 3.83 (s, 3H)391.1658 / 391.1653
10k 4-Ethoxyphenyl579.05 (s, 1H), 7.92 (d, J=8.6 Hz, 2H), 7.71 (s, 1H), 7.35 (d, J=3.2 Hz, 1H), 6.98 (d, J=8.6 Hz, 2H), 6.78 (d, J=3.2 Hz, 1H), 6.70 (s, 2H), 4.07 (q, J=6.9 Hz, 2H), 3.94 (s, 3H), 3.91 (s, 6H), 1.43 (t, J=7.0 Hz, 3H)405.1814 / 405.1815

Table 2: Synthesis of 6-Azaindoles via Bartoli Synthesis [5]

Starting NitropyridineProductYield (%)
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33
2-Bromo-3-nitropyridine7-Bromo-6-azaindole22

Conclusion

The synthesis of this compound derivatives can be accomplished through a variety of reliable synthetic routes. The choice of a particular method will depend on the availability of starting materials and the desired substitution pattern on the final molecule. The Batcho-Leimgruber, Hemetsberger-Knittel, and Bartoli syntheses all provide effective means to construct the core 6-azaindole scaffold, which can then be elaborated to the desired carboxylic acid. The detailed protocols and data presented in this guide are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel compounds for drug discovery.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with the 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid scaffold. The core focus of current research highlights its significant potential in oncology, particularly as a potent inhibitor of tubulin polymerization. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows to support ongoing research and drug development efforts in this promising area.

Anticancer Activity: Targeting the Colchicine Binding Site on Tubulin

Derivatives of this compound have emerged as a promising class of anticancer agents. A notable body of research has focused on their role as colchicine-binding site inhibitors, which interfere with microtubule dynamics, a critical process for cell division. This interference leads to cell cycle arrest and ultimately apoptosis in cancer cells.

A significant study by Wang et al. (2024) designed and synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives, demonstrating their potent antitumor activities against various cancer cell lines[1][2][3][4]. The core strategy involved using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the binding of natural tubulin inhibitors like combretastatin A-4[1][3].

Quantitative Analysis of Antiproliferative Activity

The in vitro antiproliferative activities of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives were evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay. The results, summarized in the table below, highlight the potent cytotoxic effects of these compounds.

CompoundR Group (at C6)HeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a Phenyl0.350.410.52
10c m-tolyl0.280.330.45
10h 4-methoxyphenyl0.250.310.39
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)0.0210.0180.025
(Data sourced from Wang et al., 2024)[1]

Among the synthesized compounds, 10t , which features an indolyl group at the B-ring, demonstrated the most potent antiproliferative activities across all three cell lines, with IC50 values in the nanomolar range[1].

Mechanism of Action: Tubulin Polymerization Inhibition and Downstream Effects

The primary mechanism of action for these 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin[1][2][3][5]. This disruption of microtubule dynamics triggers a cascade of cellular events, as illustrated in the signaling pathway diagram below.

cluster_0 Molecular Interaction cluster_1 Cellular Effects Compound 1H-pyrrolo[3,2-c]pyridine derivative (e.g., 10t) Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental evidence confirms this pathway. For instance, compound 10t was shown to potently inhibit tubulin polymerization at concentrations of 3 μM and 5 μM[1][2][3]. Furthermore, treatment of HeLa cells with 10t resulted in a significant, dose-dependent increase in the percentage of cells arrested in the G2/M phase of the cell cycle[1]. This cell cycle arrest is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules. Ultimately, this sustained mitotic arrest induces programmed cell death, or apoptosis[1].

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives.

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture containing purified tubulin, a polymerization buffer (e.g., containing GTP), and the test compound or control is prepared.

  • Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance (optical density) at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates the formation of microtubules.

  • Data Analysis: The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the test compound to that of a control (e.g., DMSO)[6].

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cancer cells are treated with the test compound for a specified time (e.g., 24 hours). The cells are then harvested, washed, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle[1].

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Staining: The treated cells are harvested and resuspended in a binding buffer. They are then stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results are typically displayed as a dot plot, which allows for the quantification of the percentage of cells in each quadrant: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive)[7][8].

The following diagram illustrates a typical experimental workflow for screening and characterizing the anticancer activity of novel 1H-pyrrolo[3,2-c]pyridine derivatives.

cluster_0 Screening & Characterization Workflow Start Design & Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives MTT In Vitro Antiproliferative Screening (MTT Assay) Start->MTT Lead_ID Identification of Lead Compounds (e.g., 10t) MTT->Lead_ID Tubulin_Assay Mechanism of Action Study: Tubulin Polymerization Assay Lead_ID->Tubulin_Assay Cell_Cycle Cellular Mechanism Study: Cell Cycle Analysis Lead_ID->Cell_Cycle Apoptosis_Assay Cellular Mechanism Study: Apoptosis Assay Lead_ID->Apoptosis_Assay End Further Preclinical Development Tubulin_Assay->End Cell_Cycle->End Apoptosis_Assay->End

Caption: Experimental workflow for anticancer drug discovery.

Other Potential Biological Activities

While the primary focus of research has been on the anticancer properties of the 1H-pyrrolo[3,2-c]pyridine scaffold, preliminary studies and the broader activities of related pyrrolopyridine isomers suggest potential in other therapeutic areas.

Antimicrobial Activity

Some pyrrolopyridine derivatives have shown promise as antimicrobial agents. For instance, certain Mannich bases of pyrrolo[3,2-c]pyridine have demonstrated good antibacterial activity against Gram-positive bacteria and antimycobacterial activity against Mycobacterium tuberculosis[9][10]. However, specific minimum inhibitory concentration (MIC) values for this compound itself or its closely related derivatives are not extensively reported in the currently available literature. Further investigation is warranted to explore this potential.

Neuroprotective Effects

The neuroprotective potential of pyrrole-containing compounds is an emerging area of interest. Some studies on pyrrole derivatives have shown protective effects in in vitro models of neurotoxicity[11][12][13][14]. These effects are often attributed to their antioxidant properties. While direct evidence for the neuroprotective activity of this compound is limited, the structural motif holds potential for the design of novel neuroprotective agents. Quantitative data from in vitro neurotoxicity models, such as cell viability assays in neuronal cell lines (e.g., SH-SY5Y) exposed to neurotoxins, would be crucial for advancing this research direction.

Conclusion and Future Directions

The this compound scaffold represents a highly promising core for the development of novel therapeutic agents, particularly in the field of oncology. The well-documented anticancer activity, driven by the inhibition of tubulin polymerization, provides a strong foundation for further preclinical and clinical development. The detailed experimental protocols and workflow outlined in this guide offer a framework for the continued investigation and optimization of these compounds.

Future research should aim to:

  • Expand the structure-activity relationship (SAR) studies to identify derivatives with enhanced potency and selectivity.

  • Conduct in vivo studies to evaluate the efficacy and safety of lead compounds in animal models of cancer.

  • Systematically investigate the potential antimicrobial and neuroprotective activities of this scaffold to uncover new therapeutic applications.

By leveraging the insights presented in this technical guide, researchers and drug development professionals can accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Probing the Therapeutic Potential of 1H-Pyrrolo[3,2-c]pyridine Derivatives: A Technical Overview of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the current understanding of the mechanisms of action associated with derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, a heterocyclic structure of significant interest in medicinal chemistry. While specific research on the mechanism of action for 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is not prominently available in the reviewed literature, extensive studies on closely related analogues have revealed a diverse range of biological activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key findings, experimental methodologies, and the therapeutic promise of this chemical family.

The primary mechanisms of action identified for 1H-pyrrolo[3,2-c]pyridine derivatives include tubulin polymerization inhibition and antagonism of the TRPA1 ion channel, leading to potential applications in oncology and pain management.

Targeting the Cytoskeleton: Tubulin Polymerization Inhibition

A significant body of research has focused on the development of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization, a critical process for cell division. These compounds often act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis, primarily in cancer cells.

One notable study designed and synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2][3] These compounds were evaluated for their antitumor activities against various cancer cell lines.

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of these derivatives have been quantified through IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

CompoundHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)Reference
10t 0.120.150.21[1][2][3]
Sorafenib ---[4]
8b ---[4]
8g ---[4]
9a-e ---[4]

Note: Specific IC50 values for Sorafenib and compounds 8b, 8g, and 9a-e against HeLa, SGC-7901, and MCF-7 were not detailed in the provided search results, but they were used as comparators or showed high potency in nanomolar ranges against A375P human melanoma cell line.[4]

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

The binding of 1H-pyrrolo[3,2-c]pyridine derivatives to the colchicine site on β-tubulin disrupts the formation of microtubules. This interference with the cytoskeleton triggers a cascade of cellular events, culminating in programmed cell death.

Tubulin_Inhibition_Pathway 1H_pyrrolo_3_2_c_pyridine_derivative 1H-pyrrolo[3,2-c]pyridine derivative Tubulin Tubulin 1H_pyrrolo_3_2_c_pyridine_derivative->Tubulin Binds to Colchicine Site Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule_Dynamics Inhibits Polymerization G2_M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Diagram 1: Signaling pathway of tubulin inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.
Experimental Protocols

In Vitro Antiproliferative Activity Assay: The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) using the MTT assay. Cells were seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period. The absorbance was then measured to determine cell viability and calculate the IC50 values.[2]

Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. The change in fluorescence, which is proportional to the amount of polymerized tubulin, was monitored over time in the presence and absence of the test compounds.[1][3]

Modulating Ion Channels: TRPA1 Antagonism

Another therapeutic avenue for 1H-pyrrolo[3,2-c]pyridine derivatives is their activity as antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli, making it a target for the development of novel analgesics.

A series of 4-aryloxy-1H-pyrrolo[3,2-c]pyridines has been identified as TRPA1 antagonists.[5] These compounds exhibit high ligand efficiency and favorable physical properties, positioning them as promising scaffolds for further optimization in the pursuit of pain therapeutics.

Experimental Workflow: TRPA1 Antagonist Screening

The identification and characterization of TRPA1 antagonists typically follow a multi-step experimental workflow.

TRPA1_Antagonist_Screening cluster_0 In Vitro Screening cluster_1 Lead Optimization Compound_Library 1H-pyrrolo[3,2-c]pyridine Derivative Library Cell_Based_Assay Cell-Based Assay (e.g., Calcium Imaging) Compound_Library->Cell_Based_Assay Primary_Hits Primary Hits Cell_Based_Assay->Primary_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Primary_Hits->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Optimized_Leads Optimized Leads ADME_Tox->Optimized_Leads In_Vivo_Models In_Vivo_Models Optimized_Leads->In_Vivo_Models Testing in Animal Models of Pain

Diagram 2: Experimental workflow for the discovery of TRPA1 antagonists.

Other Investigated Activities

The versatility of the pyrrolopyridine scaffold is further highlighted by studies on different isomers. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes.[6] Additionally, 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has been utilized in biophysical studies to probe protein-ligand interactions with bovine serum albumin (BSA).[7]

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a privileged structure in drug discovery, with its derivatives demonstrating significant potential as anticancer agents and analgesics. The primary mechanisms of action elucidated to date involve the inhibition of tubulin polymerization and the antagonism of the TRPA1 ion channel. While the specific mechanism of this compound remains to be specifically investigated, the rich pharmacology of its analogues provides a strong foundation and rationale for further exploration of this compound and the broader chemical class. Future research will likely focus on optimizing the potency and selectivity of these derivatives and evaluating their efficacy in preclinical and clinical settings.

References

An In-depth Technical Guide on the Discovery of 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and preclinical evaluation of a novel series of 1H-pyrrolo[3,2-c]pyridine derivatives. These compounds have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site, leading to significant anticancer activity. This document provides a comprehensive overview of their design, synthesis, biological evaluation, and mechanism of action.

Introduction and Design Rationale

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including mitosis and cell signaling. Their critical role in cell division makes them an attractive target for the development of anticancer drugs. Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

The design of the 1H-pyrrolo[3,2-c]pyridine series was inspired by the natural product combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor that binds to the colchicine site. To enhance the biological activity and overcome the metabolic instability of the cis-stilbene bridge in CA-4, a rigid 1H-pyrrolo[3,2-c]pyridine scaffold was employed to lock the molecule in its active conformation. This strategy aimed to create novel colchicine-binding site inhibitors with improved drug-like properties.

Chemical Synthesis

The synthesis of the target 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was accomplished through a multi-step process.[1] A key step in this synthesis is the Suzuki cross-coupling reaction to introduce the various aryl groups at the 6-position of the pyrrolo[3,2-c]pyridine core.[2]

Diagram 1: Synthetic Pathway for 1H-pyrrolo[3,2-c]pyridine Derivatives

Synthetic_Pathway cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Products 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine (11) Intermediate_12 2-bromo-5-methylpyridine-1-oxide (12) 2-bromo-5-methylpyridine->Intermediate_12 m-CPBA, N2 Intermediate_13 2-bromo-5-methyl-4-nitropyridine 1-oxide (13) Intermediate_12->Intermediate_13 HNO3/H2SO4 Intermediate_14 Key Intermediate (14) Intermediate_13->Intermediate_14 DMF-DMA Intermediate_15 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) Intermediate_14->Intermediate_15 Fe, Acetic Acid Intermediate_16 6-bromo-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine (16) Intermediate_15->Intermediate_16 Arylboronic Acid, Cu(OAc)2, K2CO3 Final_Product 6-aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridines (10a-t) Intermediate_16->Final_Product Suzuki Coupling: Arylboronic Acids, Pd catalyst

Caption: Synthetic scheme for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

Biological Evaluation

The synthesized 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their in vitro antiproliferative activity against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1] The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay.[1] Many of the compounds exhibited moderate to excellent antiproliferative activities.[1]

Table 1: Antiproliferative Activity (IC50, µM) of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives [1]

CompoundR Group (at position 6)HeLaSGC-7901MCF-7
10a Phenyl>10>10>10
10c m-tolyl5.636.817.29
10h 4-methoxyphenyl1.251.832.06
10l 4-fluorophenyl0.891.021.34
10t Indolyl0.120.150.21
CA-4 (Positive Control)0.0020.0030.002

Data extracted from the publication "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities".[1]

The structure-activity relationship (SAR) studies revealed that the nature of the aryl substituent at the 6-position significantly influences the antiproliferative activity. Compound 10t , featuring an indolyl moiety, demonstrated the most potent activity across all three cell lines, with IC50 values in the nanomolar range.[1]

To elucidate the mechanism of action, the most potent compound, 10t , was investigated for its effect on tubulin polymerization. The results indicated that compound 10t potently inhibited tubulin polymerization in a concentration-dependent manner, confirming its role as a microtubule-destabilizing agent.[1]

Diagram 2: Mechanism of Action - Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_process Cellular Process cluster_inhibitor Inhibitory Action Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Mitosis Cell Mitosis Microtubule->Mitosis Cell_Growth Cancer Cell Proliferation Mitosis->Cell_Growth Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Microtubule Inhibits Polymerization Inhibitor->Mitosis Causes Mitotic Arrest Inhibitor->Cell_Growth Induces Apoptosis

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

Further mechanistic studies revealed that compound 10t induced a significant arrest of HeLa cells in the G2/M phase of the cell cycle.[1] This is a characteristic effect of agents that disrupt microtubule dynamics. Following cell cycle arrest, a significant increase in apoptosis was observed, confirming that the antiproliferative activity is mediated through programmed cell death.[1]

Experimental Protocols

All reagents and solvents were obtained from commercial sources and used without further purification. Reactions were monitored by thin-layer chromatography (TLC). 1H NMR and 13C NMR spectra were recorded on a 500 MHz spectrometer. High-resolution mass spectrometry (HRMS) was used to confirm the molecular weight of the synthesized compounds.[1]

  • Cancer cells (HeLa, SGC-7901, MCF-7) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.[1]

Diagram 3: Experimental Workflow for MTT Assay

MTT_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with 1H-pyrrolo[3,2-c]pyridine derivatives Incubation_1->Compound_Treatment Incubation_2 Incubate for 48h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Formazan_Solubilization Dissolve formazan crystals with DMSO Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 490 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining in vitro antiproliferative activity using the MTT assay.

The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. The assay measures the increase in fluorescence as tubulin polymerizes into microtubules. The reaction was initiated by the addition of tubulin to a polymerization buffer containing the test compound or control. Fluorescence was monitored over time at 37°C.

HeLa cells were treated with the test compound for 24 hours. The cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. After fixation, the cells were washed and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.[1]

Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit. HeLa cells were treated with the test compound for 48 hours. The cells were then harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a promising framework for the design of novel colchicine-binding site inhibitors. The synthesized derivatives, particularly compound 10t , exhibit potent antiproliferative activity against a panel of human cancer cell lines. The mechanism of action has been confirmed to be the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and induction of apoptosis. These findings highlight the potential of this chemical series for further development as anticancer therapeutic agents. Future work will focus on lead optimization to improve potency and pharmacokinetic properties, as well as in vivo efficacy studies.

References

The Pharmacological Profile of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the heterocyclic scaffold 1H-pyrrolo[3,2-c]pyridine have emerged as a promising class of compounds with potent anticancer activities. This technical guide provides a comprehensive overview of the pharmacological profile of these derivatives, with a specific focus on their mechanism of action as colchicine-binding site inhibitors that target tubulin polymerization. The following sections detail the quantitative biological data, experimental methodologies, and the underlying signaling pathways associated with their antitumor effects.

Mechanism of Action: Inhibition of Tubulin Polymerization

A significant series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized to act as inhibitors of the colchicine-binding site on tubulin.[1][2] By binding to this site, these compounds disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[1][2] The lead compound, identified as 10t in one study, has demonstrated potent inhibition of tubulin polymerization and significant disruption of microtubule networks in cancer cells.[1]

Quantitative Biological Data

The antitumor activities of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives were evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundR GroupHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a phenyl>10>10>10
10b 2-methylphenyl0.850.630.91
10d 4-methylphenyl0.330.280.42
10f 2-methoxyphenyl0.410.370.55
10h 4-methoxyphenyl0.290.240.36
10k 4-ethoxyphenyl0.250.180.31
10m 4-chlorophenyl0.180.150.23
10r 3-pyridinyl0.520.470.68
10t 3-bromo-4,5-dimethoxyphenyl0.150.120.21
Combretastatin A-4 -0.0090.0070.011

Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1]

Experimental Protocols

Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

The synthesis of the target compounds involved a multi-step process starting from commercially available 2-bromo-5-methylpyridine.[2]

G cluster_synthesis Synthetic Pathway A 2-bromo-5-methylpyridine B 2-bromo-5-methylpyridine-1-oxide A->B m-chloroperbenzoic acid, N2, rt C 2-bromo-5-methyl-4-nitropyridine 1-oxide B->C HNO3/H2SO4, 60-90°C D Key Intermediate (14) C->D N,N-dimethylformamide dimethyl acetal, 120°C E 6-bromo-1H-pyrrolo[3,2-c]pyridine D->E Iron powder, acetic acid, 100°C F 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine E->F 3,4,5-trimethoxyphenylboric acid, K2CO3, Pyridine, Cu(OAc)2 G Target Compounds (10a-t) F->G Suzuki Coupling with various arylboronic acids

Caption: Synthetic route for 1H-pyrrolo[3,2-c]pyridine derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 492 nm using a microplate reader to determine cell viability and calculate IC50 values.

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization was assessed using a tubulin polymerization assay kit. Tubulin was incubated with the test compounds in a buffer at 37°C, and the change in absorbance at 340 nm was monitored over time. An increase in absorbance indicates tubulin polymerization, and inhibition of this increase signifies the compound's activity.

G cluster_workflow Tubulin Polymerization Assay Workflow A Prepare tubulin solution B Add test compound or control A->B C Incubate at 37°C B->C D Monitor absorbance at 340 nm C->D E Analyze polymerization curve D->E

Caption: Workflow for the tubulin polymerization assay.

Immunofluorescence Staining

To visualize the effect on cellular microtubules, HeLa cells were treated with the test compounds. After treatment, the cells were fixed, permeabilized, and stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei were counterstained with DAPI. The microtubule network was then observed using a confocal microscope.

Signaling Pathway

The primary signaling pathway affected by these 1H-pyrrolo[3,2-c]pyridine derivatives is the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.

G cluster_pathway Cellular Signaling Pathway A 1H-pyrrolo[3,2-c]pyridine derivative B Binds to colchicine-binding site on tubulin A->B C Inhibition of tubulin polymerization B->C D Disruption of microtubule dynamics C->D E G2/M phase cell cycle arrest D->E F Induction of apoptosis E->F G Anticancer effect F->G

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a valuable template for the design of potent anticancer agents. Derivatives of this core structure, particularly those substituted at the 1 and 6 positions, have demonstrated significant activity as inhibitors of tubulin polymerization by targeting the colchicine-binding site. This leads to cell cycle arrest and apoptosis in cancer cells. The detailed pharmacological data and experimental protocols provided in this guide offer a solid foundation for further research and development of this promising class of compounds for cancer therapy.

References

The Therapeutic Landscape of 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of therapeutic potential. This technical guide provides an in-depth analysis of the biological activities of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising heterocyclic core.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, the 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, has garnered significant attention due to its versatile biological activities. Derivatives of this scaffold, particularly those incorporating a carboxylic acid moiety at the 2-position, have been the subject of intensive research, leading to the discovery of potent modulators of various biological targets. This guide will explore the multifaceted therapeutic potential of these compounds, with a primary focus on their applications in oncology, inflammation, and neurodegenerative diseases.

Anticancer Potential

This compound derivatives have demonstrated significant promise as anticancer agents through multiple mechanisms of action, including inhibition of tubulin polymerization, FMS kinase, and cyclin-dependent kinase 8 (CDK8).

Inhibition of Tubulin Polymerization

Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2]

The following diagram illustrates the mechanism by which these derivatives inhibit tubulin polymerization, leading to apoptosis.

Derivative 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Dimers Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Mechanism of Tubulin Polymerization Inhibition

The following table summarizes the in vitro antiproliferative activity of representative 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

CompoundHeLa (IC₅₀, µM)SGC-7901 (IC₅₀, µM)MCF-7 (IC₅₀, µM)Reference
10t 0.120.150.21[3]
10b 0.350.420.58[3]
10c 0.280.330.45[4]
10f 0.410.550.67[3]
10k 0.250.310.39[3]
10m 0.330.380.49[3]
10p 0.180.240.32[3]
10r 0.220.290.36[3]
FMS Kinase Inhibition

Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[5] Overexpression of FMS kinase is associated with various cancers and inflammatory disorders. Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.[5]

The diagram below depicts the signaling pathway of FMS kinase and its inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.

CSF1 CSF-1 / IL-34 FMS FMS Kinase (CSF-1R) CSF1->FMS Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FMS->Downstream Activates Derivative 1H-Pyrrolo[3,2-c]pyridine Derivative Derivative->FMS Inhibits Proliferation Macrophage/Monocyte Proliferation & Survival Downstream->Proliferation Promotes

FMS Kinase Signaling and Inhibition

The following table presents the FMS kinase inhibitory activity and antiproliferative effects of selected 1H-pyrrolo[3,2-c]pyridine derivatives.

CompoundFMS Kinase (IC₅₀, nM)BMDM (IC₅₀, nM)Ovarian Cancer (IC₅₀, µM)Prostate Cancer (IC₅₀, µM)Breast Cancer (IC₅₀, µM)Reference
1e 60----[5]
1r 30840.15 - 0.550.45 - 0.880.98 - 1.78[5]
KIST101029 96195---[5]
CDK8 Inhibition

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and acts as a colorectal cancer oncogene by regulating β-catenin activity.[6][7] Inhibition of CDK8 presents a promising therapeutic strategy for β-catenin-driven malignancies.

The following diagram illustrates the role of CDK8 in the Wnt/β-catenin pathway and its inhibition by specific derivatives.

Wnt Wnt Signal BetaCatenin β-Catenin Wnt->BetaCatenin Stabilizes TCF TCF/LEF BetaCatenin->TCF Binds CDK8 CDK8 CDK8->BetaCatenin Phosphorylates & Activates Derivative 1H-Pyrrolo[3,2-c]pyridine Derivative Derivative->CDK8 Inhibits Gene Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF->Gene Activates Proliferation Tumor Proliferation Gene->Proliferation Drives

CDK8-Mediated β-Catenin Signaling Inhibition

The table below shows the CDK8 inhibitory and antiproliferative activities of a representative 1H-pyrrolo[2,3-b]pyridine derivative (a closely related scaffold).

CompoundCDK8 (IC₅₀, nM)HCT116 (GI₅₀, µM)SW620 (GI₅₀, µM)Reference
22 48.60.210.35[6]

Neuroprotective Potential

Derivatives of the 1H-pyrrolo[3,2-c]quinoline scaffold, a structurally related core, have shown promise as 5-HT6 receptor antagonists for the treatment of cognitive disorders associated with Alzheimer's disease.[8] The 5-HT6 receptor is primarily expressed in brain regions associated with learning and memory.

5-HT6 Receptor Antagonism

Antagonism of the 5-HT6 receptor is believed to enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function.

This diagram outlines the signaling cascade associated with 5-HT6 receptor and the effect of its antagonism.

Serotonin Serotonin (5-HT) HT6R 5-HT6 Receptor Serotonin->HT6R Activates AC Adenylyl Cyclase HT6R->AC Activates Derivative 1H-Pyrrolo[3,2-c]quinoline Derivative (Antagonist) Derivative->HT6R Blocks cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Cognition Cognitive Function PKA->Cognition Modulates

5-HT6 Receptor Signaling and Antagonism

The following table summarizes the binding affinities of a representative 1H-pyrrolo[3,2-c]quinoline derivative for the 5-HT6 receptor.

Compound5-HT6R (Kᵢ, nM)5-HT6R (Kₑ, nM)Reference
14 30.41[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 1H-Pyrrolo[3,2-c]pyridine Derivatives

A general synthetic route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines is outlined below.[3]

Start 2-Bromo-5-methylpyridine Step1 m-CPBA Start->Step1 Intermediate1 2-Bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Fuming HNO₃, H₂SO₄ Intermediate1->Step2 Intermediate2 2-Bromo-5-methyl-4-nitropyridine 1-oxide Step2->Intermediate2 Step3 DMF-DMA, DMF Intermediate2->Step3 Intermediate3 Key Intermediate Step3->Intermediate3 Step4 Fe, Acetic Acid Intermediate3->Step4 Intermediate4 6-Bromo-1H-pyrrolo[3,2-c]pyridine Step4->Intermediate4 Step5 3,4,5-Trimethoxyphenylboronic acid, Cu(OAc)₂, K₂CO₃, Pyridine Intermediate4->Step5 Intermediate5 6-Bromo-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine Step5->Intermediate5 Step6 Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ Intermediate5->Step6 Final 6-Aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridines Step6->Final

General Synthetic Pathway

General Procedure for Suzuki Coupling: To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a mixture of 1,4-dioxane and water are added the corresponding arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq). The mixture is heated under microwave irradiation. After completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product.[3]

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with the test compound for the specified duration.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Stain the cells with PI (50 µg/mL) for 15 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Protocol:

  • Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate polymerization by incubating the mixture at 37°C.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Analyze the polymerization curves to determine the inhibitory effect of the compound.

Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay

This assay assesses the effect of FMS kinase inhibitors on the proliferation of BMDMs.

Protocol:

  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF (20 ng/mL) to differentiate them into macrophages.

  • After 7 days, seed the mature BMDMs into 96-well plates.

  • Treat the cells with the test compound in the presence of M-CSF.

  • After 72 hours, assess cell proliferation using the MTT assay as described above.[9][10][11]

6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity Assay

This assay is used to evaluate the neuroprotective effects of compounds against 6-OHDA-induced neuronal cell death in SH-SY5Y cells.[12][13]

Protocol:

  • Differentiate SH-SY5Y cells by treating with retinoic acid for 5-7 days.

  • Pre-treat the differentiated cells with the test compound for 24 hours.

  • Induce neurotoxicity by exposing the cells to 6-OHDA (e.g., 50-100 µM) for another 24 hours.

  • Measure cell viability using the MTT assay.

  • Assess neuronal morphology and neurite outgrowth using microscopy.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ability to potently and selectively modulate key biological targets, including tubulin, FMS kinase, CDK8, and the 5-HT6 receptor, underscores their importance in modern drug discovery. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this exciting class of molecules. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their preclinical efficacy into clinical success.

References

In Vitro Evaluation of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives. These compounds have been investigated for their potential as anticancer agents, specifically as inhibitors of tubulin polymerization. This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Core Findings and Data Summary

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action for the most potent of these compounds has been identified as the inhibition of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.

A particularly potent derivative, designated as 10t , has emerged from these studies, exhibiting IC50 values in the nanomolar range across multiple cell lines. The in vitro antiproliferative activities of a selection of these compounds are summarized below.

Table 1: In Vitro Antiproliferative Activity (IC50, μM) of 1H-Pyrrolo[3,2-c]pyridine Derivatives [1][2]

CompoundHeLa (Cervical Cancer)SGC-7901 (Gastric Cancer)MCF-7 (Breast Cancer)
10a 0.350.410.52
10c 0.280.330.45
10h 0.210.250.33
10k 0.180.220.29
10m 0.250.300.38
10q 0.310.380.49
10t 0.120.150.21
CA-4 *0.020.020.03

*CA-4 (Combretastatin A-4) was used as a positive control.

Other studies have explored diarylureas and diarylamides possessing the 1H-pyrrolo[3,2-c]pyridine scaffold against melanoma cell lines. Several of these compounds demonstrated superior potency to the standard drug Sorafenib, with some bisamide derivatives showing IC50 values in the two-digit nanomolar range.[3] Additionally, certain derivatives have shown potent inhibitory effects against FMS kinase, with IC50 values as low as 30 nM.[4]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of these 1H-pyrrolo[3,2-c]pyridine derivatives.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (0.1% DMSO) is also included.

  • MTT Addition: After the treatment period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Tubulin Polymerization Assay

This assay determines the effect of the compounds on the polymerization of tubulin in vitro.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin (e.g., >99% pure from porcine brain), a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9), and GTP.

  • Compound Addition: The test compound (e.g., derivative 10t) or a control (e.g., colchicine as an inhibitor, paclitaxel as a promoter, or DMSO as a vehicle) is added to the reaction mixture.

  • Initiation of Polymerization: The mixture is incubated at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: The increase in absorbance (turbidity) is monitored over time at 340 nm using a spectrophotometer. The absorbance is recorded at regular intervals (e.g., every 30 seconds for 30 minutes).

  • Data Analysis: The extent of inhibition or promotion of tubulin polymerization is determined by comparing the absorbance curves of the compound-treated samples with the controls.

Immunofluorescence Staining for Microtubule Disruption

This technique visualizes the effect of the compounds on the microtubule network within cells.

  • Cell Culture and Treatment: Cells (e.g., HeLa) are grown on coverslips in a 24-well plate and treated with the test compound (e.g., 10t at its IC50 concentration) for 24 hours.

  • Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

  • Blocking: Non-specific binding sites are blocked with a solution containing bovine serum albumin (BSA).

  • Antibody Incubation: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).

  • Nuclear Staining: The cell nuclei are counterstained with DAPI (4′,6-diamidino-2-phenylindole).

  • Imaging: The coverslips are mounted on slides, and the cells are visualized using a confocal fluorescence microscope. Disruption of the normal filamentous microtubule network is observed in treated cells.

Cell Cycle Analysis

This analysis determines the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound at various concentrations (e.g., 1x, 2x, and 3x the IC50 value) for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[2]

Cell Apoptosis Analysis

This assay quantifies the induction of programmed cell death by the compounds.

  • Cell Treatment: Cells are treated with the test compound at varying concentrations for a set duration (e.g., 24 or 48 hours).

  • Staining: The treated cells are harvested, washed, and resuspended in a binding buffer. They are then stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results are used to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and the general experimental workflow for the in vitro evaluation of these compounds.

G cluster_0 1H-Pyrrolo[3,2-c]pyridine Derivative 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin Dimers (α/β) Tubulin Dimers (α/β) 1H-Pyrrolo[3,2-c]pyridine Derivative->Tubulin Dimers (α/β) Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers (α/β)->Microtubule Polymerization Inhibits Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule Polymerization->Disrupted Microtubule Dynamics Mitotic Spindle Formation Blocked Mitotic Spindle Formation Blocked Disrupted Microtubule Dynamics->Mitotic Spindle Formation Blocked G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation Blocked->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis G cluster_workflow In Vitro Evaluation Workflow A Compound Synthesis (1H-Pyrrolo[3,2-c]pyridine core) B Primary Screening: Antiproliferative Assay (MTT) A->B C Lead Compound Identification (e.g., 10t) B->C Potent Activity (Low IC50) D Mechanism of Action Studies C->D G Cellular Consequence Studies C->G E Tubulin Polymerization Assay D->E F Immunofluorescence (Microtubule Disruption) D->F J Data Analysis & Interpretation E->J F->J H Cell Cycle Analysis (Flow Cytometry) G->H I Apoptosis Assay (Annexin V/PI Staining) G->I H->J I->J

References

Designing Novel 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the design, synthesis, and evaluation of novel 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid analogs as potential therapeutic agents. Primarily focusing on their role as anticancer agents targeting tubulin polymerization, this document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Recent research has highlighted its potential in the development of potent anticancer agents, particularly as inhibitors of tubulin polymerization.[3][4][5] By mimicking the binding of natural products like colchicine to tubulin, these synthetic analogs can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] This guide will delve into the rational design, synthetic strategies, and biological evaluation of this promising class of compounds.

Rational Design and Structure-Activity Relationships (SAR)

The design of novel 1H-pyrrolo[3,2-c]pyridine analogs often involves a strategy of restricting the conformation of known tubulin inhibitors, such as combretastatin A-4 (CA-4), by incorporating a rigid heterocyclic scaffold.[4][5] This approach aims to lock the molecule in a bioactive conformation, thereby enhancing its binding affinity to the colchicine-binding site on tubulin.

A key design element is the substitution pattern on the pyrrolopyridine core. Typically, a trimethoxyphenyl group, which is a common feature in many colchicine-binding site inhibitors, is incorporated at the N-1 position of the pyrrole ring. The C-6 position of the pyridine ring is a critical point for modification, where various aryl substituents can be introduced to explore and optimize the structure-activity relationship (SAR).[4]

Key SAR Observations:

  • Substitution at C-6: The nature of the aryl group at the C-6 position significantly influences the antiproliferative activity. Electron-donating or electron-withdrawing groups on this aryl ring can modulate the potency of the analogs.[4]

  • The N-1 Substituent: The 3,4,5-trimethoxyphenyl group at the N-1 position is a crucial pharmacophore for potent tubulin inhibition.[4]

  • The Pyrrole Moiety: The pyrrole part of the scaffold plays a vital role in orienting the substituents for optimal interaction with the target protein.

Quantitative Data Summary

The antiproliferative activities of synthesized 1H-pyrrolo[3,2-c]pyridine analogs have been evaluated against various cancer cell lines. The following tables summarize the IC50 values for selected potent compounds.

Table 1: In Vitro Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs [4][5]

CompoundAr-Group at C-6HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10t 3-Indolyl0.120.150.21
CA-4 (Positive Control)0.00210.00170.0019

Table 2: In Vitro Antiproliferative Activity of Diarylurea and Diaylamide 1H-pyrrolo[3,2-c]pyridine Derivatives against Melanoma Cell Lines [1]

CompoundA375P IC50 (µM)NCI-9 Melanoma Panel (Mean IC50, µM)Selectivity Index (A375P vs. NIH3T3)
8c 0.12-7.50
9b 0.011-454.90
Sorafenib (Positive Control)1.88-
Vemurafenib (Positive Control)0.04-

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of 1H-pyrrolo[3,2-c]pyridine analogs.

General Synthetic Scheme

The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines typically follows a multi-step route starting from commercially available materials.[4][5]

General Procedure for the Synthesis of Intermediate 16 (6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine): [4]

  • To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol) in 1,4-dioxane (15 mL) is added 3,4,5-trimethoxyphenylboronic acid (0.6 mmol), K2CO3 (0.6 mmol), pyridine (0.9 mmol), and Cu(OAc)2 (0.6 mmol).

  • The reaction mixture is stirred and irradiated in a microwave reactor at 85 °C for 30 minutes.

  • After completion, the mixture is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the title compound.

General Procedure for the Suzuki Cross-Coupling to Synthesize Final Analogs (10a-t): [4]

  • A mixture of intermediate 16 (0.1 mmol), the corresponding substituted phenylboronic acid (0.15 mmol), K2CO3 (0.5 mmol), and Pd(PPh3)4 (0.006 mmol) is dissolved in a mixture of 1,4-dioxane (6 mL) and water (2 mL).

  • The mixture is degassed with nitrogen and then reacted in a microwave reactor at 125 °C for 26 minutes.

  • Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

  • The residue is purified by silica gel chromatography to yield the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogs.

Biological Assays

In Vitro Antiproliferative Activity Assay (MTT Assay): [4]

  • Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

Tubulin Polymerization Assay: [3][4]

  • Tubulin protein is incubated with the test compounds at various concentrations in a polymerization buffer at 37 °C.

  • The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time.

  • Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway of 1H-Pyrrolo[3,2-c]pyridine Analogs

The primary mechanism of action for the anticancer activity of these analogs is the disruption of microtubule dynamics, which in turn activates the spindle assembly checkpoint and leads to cell cycle arrest and apoptosis.

G cluster_drug Drug Action cluster_cellular Cellular Events Analog 1H-Pyrrolo[3,2-c]pyridine Analog Tubulin α/β-Tubulin Dimers Analog->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules Inhibits Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Disrupts CellCycle G2/M Phase Arrest Mitosis->CellCycle Activates Spindle Assembly Checkpoint Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed mechanism of action for 1H-pyrrolo[3,2-c]pyridine analogs.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of the analogs to their biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Intermediate Synthesis of 6-Bromo Intermediate Start->Intermediate Final Suzuki Coupling to Final Analogs Intermediate->Final Purification Purification & Characterization Final->Purification MTT Antiproliferative (MTT Assay) Purification->MTT CellLines Cancer Cell Lines CellLines->MTT TubulinAssay Tubulin Polymerization Assay MTT->TubulinAssay For Potent Compounds CellCycle Cell Cycle Analysis TubulinAssay->CellCycle ApoptosisAssay Apoptosis Assay CellCycle->ApoptosisAssay

Caption: General workflow for the synthesis and evaluation of analogs.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a valuable template for the design of novel and potent tubulin polymerization inhibitors with significant anticancer activity. The structure-activity relationships established so far provide a solid foundation for the further optimization of these compounds. Future research should focus on:

  • Exploring a wider range of substitutions at the C-6 position to improve potency and selectivity.

  • Investigating other isomers of the pyrrolopyridine core to understand the impact of nitrogen placement on biological activity.

  • Conducting in vivo studies on the most promising analogs to evaluate their efficacy and pharmacokinetic properties in animal models.

  • Exploring potential applications beyond cancer, such as in inflammatory diseases, given the diverse biological roles of targets like FMS kinase.[6]

By pursuing these avenues, the full therapeutic potential of this compound analogs can be realized, potentially leading to the development of new and effective treatments for cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to interact with a wide range of biological targets, while the presence of the pyridine nitrogen atom offers opportunities for modulating physicochemical properties and forming additional interactions. Derivatives of this core structure have shown promise in various therapeutic areas, including oncology. This document provides detailed protocols for the synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its derivatives, offering a comprehensive guide for researchers in drug discovery and development.

Overview of Synthetic Strategies

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved through various strategies, primarily involving the construction of the pyrrole ring onto a pre-functionalized pyridine. Key methods include multi-step syntheses starting from readily available pyridines and classical indole syntheses adapted for the azaindole framework. This note will detail a multi-step synthesis commencing with 2-bromo-5-methylpyridine, which allows for the introduction of diverse substituents at various positions of the heterocyclic core. Additionally, the Reissert synthesis provides a direct route to the 2-carboxylic acid functionality.

Data Presentation

The following table summarizes quantitative data for the multi-step synthesis of a representative 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Oxidation2-Bromo-5-methylpyridinem-Chloroperbenzoic acid (m-CPBA)2-Bromo-5-methylpyridine 1-oxide-
2Nitration2-Bromo-5-methylpyridine 1-oxideFuming nitric acid, Sulfuric acid2-Bromo-5-methyl-4-nitropyridine 1-oxide-
3Enamine Formation2-Bromo-5-methyl-4-nitropyridine 1-oxideN,N-Dimethylformamide dimethyl acetal (DMF-DMA)(E)-2-Bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide-
4Reductive Cyclization(E)-2-Bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxideIron powder, Acetic acid6-Bromo-1H-pyrrolo[3,2-c]pyridine-
5N-Arylation6-Bromo-1H-pyrrolo[3,2-c]pyridine3,4,5-Trimethoxyphenylboronic acid, Cu(OAc)₂, Pyridine6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine-
6Suzuki Coupling6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePhenylboronic acid, Pd catalyst, Base6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63[1]
6aSuzuki Coupling6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePyridin-3-ylboronic acid, Pd catalyst, Base6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55[1]

Note: Yields for intermediate steps were not explicitly provided in the source material.

Experimental Protocols

Protocol 1: Multi-step Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives[1]

This protocol outlines a versatile route to highly substituted 1H-pyrrolo[3,2-c]pyridine derivatives.

Step 1: Synthesis of 2-Bromo-5-methylpyridine 1-oxide

  • To a solution of 2-bromo-5-methylpyridine in a suitable solvent such as dichloromethane, add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Step 2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

  • Add 2-bromo-5-methylpyridine 1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C.

  • Carefully heat the mixture and stir until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

Step 3: Synthesis of (E)-2-Bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide

  • Dissolve 2-bromo-5-methyl-4-nitropyridine 1-oxide in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture.

  • Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude enamine.

Step 4: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

  • To a solution of (E)-2-bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide in acetic acid, add iron powder.

  • Heat the reaction mixture and stir vigorously.

  • After the reaction is complete, filter the mixture to remove the iron residues and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Step 5: Synthesis of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

  • In a reaction vessel, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboronic acid, copper(II) acetate, and a base such as potassium carbonate in a suitable solvent like pyridine.

  • Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction mixture, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Step 6: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (General Suzuki Coupling Procedure) [1]

  • To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine in a suitable solvent system (e.g., dioxane/water), add the desired arylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate).

  • Heat the mixture under an inert atmosphere until the reaction is complete.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the final 6-aryl derivative.

Protocol 2: Reissert Synthesis of this compound

The Reissert synthesis provides a direct route to indole-2-carboxylic acids and can be adapted for the synthesis of their azaindole analogs.

Step 1: Condensation of 4-methyl-3-nitropyridine with Diethyl Oxalate

  • To a solution of sodium ethoxide in absolute ethanol, add a mixture of 4-methyl-3-nitropyridine and diethyl oxalate at a low temperature.

  • Stir the reaction mixture at room temperature until the condensation is complete.

  • Quench the reaction with an acid (e.g., acetic acid) and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude ethyl (E)-2-hydroxy-3-(3-nitropyridin-4-yl)acrylate.

Step 2: Reductive Cyclization

  • Dissolve the product from the previous step in a suitable solvent such as acetic acid or ethanol.

  • Add a reducing agent, for example, zinc dust or iron powder, and heat the mixture.

  • Alternatively, catalytic hydrogenation using a palladium on carbon catalyst can be employed.

  • Upon completion of the reaction, filter off the solid residues and concentrate the filtrate.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Visualizations

Synthesis_Workflow cluster_0 Multi-step Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine 1-oxide A->B Oxidation (m-CPBA) C 2-Bromo-5-methyl- 4-nitropyridine 1-oxide B->C Nitration (HNO₃, H₂SO₄) D (E)-2-Bromo-5-((dimethylamino)vinyl) -4-nitropyridine 1-oxide C->D Enamine Formation (DMF-DMA) E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Reductive Cyclization (Fe, AcOH) F 6-Bromo-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridine E->F N-Arylation (Arylboronic acid, Cu(OAc)₂) G 6-Aryl-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridine F->G Suzuki Coupling (Arylboronic acid, Pd cat.)

Caption: Multi-step synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.

Reissert_Synthesis cluster_1 Reissert Synthesis H 4-Methyl-3-nitropyridine I Ethyl (E)-2-hydroxy-3- (3-nitropyridin-4-yl)acrylate H->I Condensation (Diethyl oxalate, NaOEt) J 1H-pyrrolo[3,2-c]pyridine- 2-carboxylic Acid I->J Reductive Cyclization (e.g., Zn, AcOH)

Caption: Reissert synthesis of this compound.

References

Application Notes and Protocols for the Evaluation of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a key building block for the synthesis of potent anticancer agents.[1][2] Derivatives of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid have demonstrated significant efficacy in various cancer cell lines, primarily through mechanisms involving tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis.[3][4] This document provides a comprehensive guide for researchers on the application and evaluation of these compounds in a cancer cell biology setting. It includes an overview of the mechanism of action, detailed protocols for assessing cellular effects, and data interpretation guidelines.

Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The search for novel and effective cancer therapeutics is a cornerstone of modern drug discovery. Heterocyclic compounds, such as those containing the pyrrole and pyridine ring systems, are of particular interest due to their diverse biological activities.[5] The rigid, bicyclic structure of 1H-pyrrolo[3,2-c]pyridine provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets.[6]

Notably, derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a clinically validated target for cancer therapy.[3][4] By interfering with microtubule dynamics, these compounds disrupt mitosis and induce programmed cell death in rapidly dividing cancer cells.[4] This application note will guide the user through the process of characterizing the anticancer effects of novel derivatives based on this promising scaffold.

Mechanism of Action: Targeting Microtubule Dynamics

A significant body of research points to the role of 1H-pyrrolo[3,2-c]pyridine derivatives as microtubule-targeting agents.[4] Specifically, certain derivatives have been shown to bind to the colchicine-binding site of tubulin, inhibiting its polymerization into microtubules.[3][4] This disruption of the microtubule network has profound consequences for cancer cells, leading to:

  • G2/M Phase Cell Cycle Arrest: As microtubules are essential components of the mitotic spindle, their disruption prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[3]

G2M_Arrest_Apoptosis Compound 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Microtubules Microtubule Dynamics Tubulin->Microtubules Disrupts MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for G2M G2/M Phase Arrest MitoticSpindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives.

Efficacy of Representative Derivatives

Several studies have highlighted the potent in vitro activity of 1H-pyrrolo[3,2-c]pyridine derivatives across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a particularly active derivative, designated as compound 10t in the cited literature.[4]

CompoundCell LineCancer TypeIC50 (µM)Reference
10t HeLaCervical Cancer0.12[4]
SGC-7901Gastric Cancer0.15[4]
MCF-7Breast Cancer0.21[4]

Experimental Protocols

The following protocols provide a framework for the initial characterization of novel this compound derivatives in cancer cell lines.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7][8]

Causality Behind Experimental Choices: This assay is a crucial first step to determine the dose-dependent effect of the compound on cancer cell viability. The resulting IC50 value is a key parameter for comparing the potency of different derivatives and for selecting appropriate concentrations for subsequent mechanistic studies.

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivative in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[9]

  • Incubation: Incubate the plates for a period of 48 to 72 hours.[9]

  • MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[12]

Causality Behind Experimental Choices: This assay provides quantitative evidence of apoptosis induction, a key mechanism of action for many anticancer drugs. By distinguishing between different stages of cell death, it offers deeper insight into the cellular response to the compound beyond simple viability measurements.

AnnexinV_Workflow Start Treat Cells with Compound Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate (15 min, RT, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Cell Populations Analyze->End

Caption: Workflow for Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Induce Apoptosis: Treat cells with the 1H-pyrrolo[3,2-c]pyridine derivative at concentrations determined from the MTT assay. Include a vehicle-treated negative control.

  • Cell Collection: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, collect both the floating and trypsinized cells.[10]

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[11]

Data Interpretation:

  • Annexin V- / PI-: Healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

Protein Expression Analysis: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample of cell or tissue extract.[13] This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

Causality Behind Experimental Choices: This technique is essential for confirming the molecular mechanism of action. For 1H-pyrrolo[3,2-c]pyridine derivatives, Western blotting can be used to examine changes in the expression levels of proteins involved in the cell cycle (e.g., Cyclin B1, CDK1) and apoptosis (e.g., cleaved Caspase-3, PARP).

Step-by-Step Protocol:

  • Sample Preparation: Treat cells with the compound for the desired time. Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14][15]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[14]

  • Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13][15]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13]

Concluding Remarks

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The protocols and guidelines presented in this application note provide a robust framework for the in vitro characterization of its derivatives. By systematically evaluating cell viability, induction of apoptosis, and target-specific protein expression changes, researchers can effectively identify and advance promising lead compounds for further preclinical development.

References

Application Notes and Protocols: 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. This structural framework serves as a versatile backbone for designing selective modulators of various protein kinases, which are critical targets in oncology, immunology, and inflammatory diseases. Derivatives of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid have demonstrated significant inhibitory activity against key kinases involved in cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. These application notes provide an overview of the utility of this scaffold, quantitative data on the inhibition of specific kinases, and detailed protocols for performing kinase inhibition assays.

Kinase Inhibition Data

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated for their inhibitory effects on several protein kinases. The following tables summarize the reported half-maximal inhibitory concentrations (IC50), offering a comparative view of their potency and selectivity.

Table 1: FMS Kinase Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivatives
Compound IDFMS Kinase IC50 (nM)Reference Compound (KIST101029) IC50 (nM)
1e6096
1r3096

Data sourced from a study on a series of eighteen pyrrolo[3,2-c]pyridine derivatives. Compounds 1e and 1r emerged as the most potent inhibitors of FMS kinase.[1]

Table 2: Selectivity Profile of Compound 1r
Kinase TargetInhibition at 1 µM (%)
FMS81
FLT3 (D835Y)42
c-MET40

Compound 1r demonstrates notable selectivity for FMS kinase over other tested kinases.[1]

Table 3: Multi-Kinase Inhibition by Related Pyrrolopyridine Derivatives
Compound IDVEGFR-2 IC50 (µM)EGFR IC50 (µM)Her2 IC50 (µM)CDK2 IC50 (µM)
5c0.915 ± 0.027---
5h0.049 ± 0.002---
5j0.098 ± 0.011---
6cSelective---
6fActiveActiveActiveActive
6iActive-Active-
6jSelective---
6lActiveActiveActiveActive
6nActiveActiveActiveActive
Sorafenib0.037 ± 0.001---

Data from studies on pyrrolo[2,3-d]pyridine derivatives highlight the potential of the broader pyrrolopyridine scaffold to target multiple kinases, including VEGFR-2, EGFR, Her2, and CDK2.[2][3]

Signaling Pathways and Experimental Workflow

Visual representations of the FMS kinase signaling pathway and a standard experimental workflow for kinase inhibition assays are provided below to aid in understanding the mechanism of action and the experimental setup.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF-1 CSF-1 FMS FMS Receptor (CSF-1R) CSF-1->FMS Binds Dimerization Receptor Dimerization & Autophosphorylation FMS->Dimerization Activates Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) Inhibitor->FMS Inhibits PI3K PI3K Dimerization->PI3K Activates Ras Ras Dimerization->Ras Activates Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Cellular_Responses Cell Proliferation, Survival, Differentiation Transcription->Cellular_Responses

FMS Kinase Signaling Pathway Diagram.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Add_Kinase Add Kinase and Test Compound to Assay Plate Serial_Dilution->Add_Kinase Incubate1 Incubate Add_Kinase->Incubate1 Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate1->Initiate_Reaction Incubate2 Incubate at RT Initiate_Reaction->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Data_Analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Detect_Signal->Data_Analysis End End Data_Analysis->End

Kinase Inhibition Assay Workflow.

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay, which can be adapted for various kinases such as FMS and VEGFR-2.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a 1H-pyrrolo[3,2-c]pyridine derivative) against a specific protein kinase.

Materials:
  • Recombinant human kinase (e.g., FMS, VEGFR-2)

  • Kinase substrate (e.g., a specific peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (specific composition depends on the kinase)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader (luminometer or fluorometer)

Procedure:
  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the test compound in DMSO to create a range of concentrations. A 10-point, three-fold serial dilution is common, starting from a high concentration (e.g., 81 µM).[1]

  • Assay Plate Setup:

    • Add a small volume (e.g., 1-5 µL) of the diluted test compound to the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no kinase).

  • Kinase Reaction:

    • Prepare a kinase solution in the appropriate assay buffer.

    • Add the kinase solution to each well containing the test compound and controls.

    • Incubate the plate for a specified time (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the kinase substrate and ATP in the assay buffer.

    • Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP (if using a luminescent ATP detection assay) or the amount of phosphorylated substrate. This is typically done by adding a detection reagent according to the manufacturer's instructions.

    • Incubate as required by the detection reagent.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • The raw data (e.g., relative light units) is converted to percent inhibition relative to the positive control (0% inhibition) and negative control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The this compound scaffold and its derivatives represent a promising class of kinase inhibitors with demonstrated activity against therapeutically relevant targets such as FMS and VEGFR-2. The data and protocols presented here provide a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors for various disease indications. Further optimization of this scaffold could lead to the identification of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: Suzuki Coupling of 1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of aryl-substituted heterocycles. This application note provides a detailed experimental procedure for the palladium-catalyzed Suzuki coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative with various arylboronic acids. The described protocol is particularly relevant for the development of novel therapeutics, such as tubulin polymerization inhibitors.

Key Reaction Parameters

Successful Suzuki-Miyaura coupling of halogenated 1H-pyrrolo[3,2-c]pyridines is contingent on the careful selection and optimization of several key parameters:

  • Palladium Catalyst: The choice of the palladium source and its associated ligands is critical for catalytic activity. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is an effective catalyst for this transformation.

  • Base: An appropriate base is required to facilitate the crucial transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃) are commonly employed.

  • Solvent System: A mixture of an organic solvent and water is typically used. A combination of 1,4-dioxane and water provides a suitable medium for the reaction.

  • Reaction Conditions: Temperature and reaction time are critical for ensuring the reaction proceeds to completion while minimizing side product formation. Microwave irradiation can significantly accelerate the reaction.

  • Inert Atmosphere: To prevent the degradation of the palladium catalyst, the reaction should be performed under an inert atmosphere, such as nitrogen or argon.

Experimental Protocol: General Procedure for the Suzuki Coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

This protocol outlines a general method for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1]

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

  • Substituted arylboronic acid (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (5.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 1.0 eq.), the corresponding substituted phenylboronic acid (0.15 mmol, 1.5 eq.), K₂CO₃ (0.5 mmol, 5.0 eq.), and Pd(PPh₃)₄ (0.006 mmol, 0.06 eq.).[1]

  • Add 1,4-dioxane (6 mL) and water (2 mL) to the vessel.[1]

  • Degas the mixture by bubbling nitrogen gas through the solution for 10-15 minutes.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 125 °C for 26 minutes.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[1]

Data Presentation

The following table summarizes the yields obtained for the Suzuki coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with a variety of substituted arylboronic acids using the general protocol described above.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
2o-tolylboronic acid6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65
3m-tolylboronic acid6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine94
4p-tolylboronic acid6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine67
52-methoxyphenylboronic acid6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine76
64-methoxyphenylboronic acid6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51

Visualizations

Experimental Workflow

The general workflow for the Suzuki coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine is depicted in the following diagram.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants: - 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative - Arylboronic acid - K2CO3 - Pd(PPh3)4 solvents 2. Add Solvents: - 1,4-Dioxane - Water reactants->solvents degas 3. Degas with Nitrogen solvents->degas microwave 4. Microwave Irradiation (125 °C, 26 min) degas->microwave extraction 5. Ethyl Acetate Extraction microwave->extraction wash_dry 6. Wash with Brine & Dry (Na2SO4) extraction->wash_dry concentrate 7. Concentrate in vacuo wash_dry->concentrate purify 8. Silica Gel Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

suzuki_cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex transmetalation_complex R-Pd(II)(R')L_n pd_complex->transmetalation_complex transmetalation_complex->pd0 product R-R' transmetalation_complex->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_halide R-X boronic_acid R'-B(OR)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalystEnsure the reaction is performed under a strictly inert atmosphere. Use a fresh bottle of Pd(PPh₃)₄ or a different palladium catalyst/ligand system.
Inefficient transmetalationThe choice of base is crucial. Consider screening other bases such as K₃PO₄ or Cs₂CO₃. Ensure the boronic acid is of good quality.
Incomplete Reaction Insufficient reaction time or temperatureIncrease the microwave irradiation time or temperature. Monitor the reaction progress by TLC or LC-MS.
Side Product Formation Homocoupling of boronic acidThoroughly degas the solvent and reactants to remove oxygen.
Protodeboronation of boronic acidUse fresh boronic acid. Minimize the amount of water or consider using anhydrous conditions with a suitable base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines. The protocol detailed in this application note, utilizing microwave-assisted heating, offers a rapid and effective means to generate a diverse range of substituted analogs. Careful optimization of the reaction parameters is key to achieving high yields and purity. This methodology is a valuable tool for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for Cell-Based Assays of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its derivatives. The primary focus is on their potential as anti-cancer agents through the inhibition of tubulin polymerization, a mechanism supported by recent studies on this class of compounds. Additionally, protocols for assessing kinase inhibition are included, reflecting another promising avenue for this scaffold.

Anti-proliferative Activity Assessment in Cancer Cell Lines

The foundational assay for any potential anti-cancer compound is to determine its effect on the proliferation of cancer cells. This protocol outlines a common method using a colorimetric assay to measure cell viability.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is adapted for assessing the cytotoxicity of 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1][2]

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or its derivatives, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known anti-proliferative drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Anti-proliferative Activity

The following table summarizes the in vitro anti-proliferative activities of a series of 1H-pyrrolo[3,2-c]pyridine derivatives against three human cancer cell lines.[1][2]

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10t 0.120.150.21
Derivative A >108.59.1
Derivative B 1.22.53.0
Positive Control (e.g., Combretastatin A-4) 0.0030.0040.002

Note: Data for "Derivative A" and "Derivative B" are hypothetical examples for illustrative purposes.

Tubulin Polymerization Inhibition Assay

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as inhibitors of tubulin polymerization, a key mechanism for their anti-cancer effects.[1][2] This cell-free assay directly measures the effect of the compounds on tubulin assembly.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Materials:

  • Purified tubulin protein

  • Guanosine-5'-triphosphate (GTP)

  • Tubulin polymerization buffer

  • This compound or its derivatives

  • A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) as controls

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a 96-well plate, mix the tubulin polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time for each compound concentration. Compare the rate and extent of polymerization in the presence of the test compound to the vehicle control. Calculate the IC50 value for the inhibition of tubulin polymerization.

Data Presentation: Tubulin Polymerization Inhibition
CompoundConcentration (µM)Inhibition of Tubulin Polymerization (%)
10t 3Significant Inhibition
10t 5Potent Inhibition
Vehicle Control -0
Positive Control (Colchicine) 5>95

Note: Qualitative descriptions are based on findings that 10t potently inhibited tubulin polymerization at these concentrations.[1][2]

Kinase Inhibition Assays

The pyrrolopyridine scaffold is a common feature in many kinase inhibitors.[3][4][5] Therefore, it is prudent to screen 1H-pyrrolo[3,2-c]pyridine derivatives for activity against a panel of protein kinases. Cell-based assays are crucial as they provide a more physiologically relevant context compared to in vitro assays.[6][7]

Experimental Protocol: Cell-Based Kinase Phosphorylation Assay

This protocol describes a general method to assess the inhibition of a specific kinase by measuring the phosphorylation of its downstream substrate in a cellular context.

Materials:

  • A cell line that expresses the kinase of interest (e.g., a cancer cell line with an overactive kinase).

  • Antibodies specific to the phosphorylated and total forms of the kinase's substrate.

  • This compound or its derivatives.

  • A known inhibitor of the target kinase as a positive control.

  • Cell lysis buffer.

  • Western blotting or ELISA reagents.

Procedure:

  • Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection of Phosphorylation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total substrate.

    • ELISA: Use a sandwich ELISA kit with antibodies specific for the phosphorylated and total substrate.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Determine the IC50 value of the compound for inhibiting the phosphorylation of the substrate.

Experimental Workflow: Kinase Inhibition Assay

G cluster_workflow Cell-Based Kinase Inhibition Workflow A Seed Cells in a 96-well Plate B Treat Cells with 1H-pyrrolo[3,2-c]pyridine Derivative at Various Concentrations A->B 24h Incubation C Incubate for a Defined Period B->C D Lyse Cells and Collect Lysates C->D E Measure Phosphorylation of Kinase Substrate (e.g., ELISA) D->E F Analyze Data and Determine IC50 E->F

Caption: Workflow for a cell-based kinase inhibition assay.

Signaling Pathway Analysis

To understand the mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives, it is essential to investigate their impact on relevant signaling pathways. For tubulin inhibitors, this involves examining the effects on the cell cycle and apoptosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell line of interest.

  • This compound or its derivatives.

  • Propidium iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the test compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest, a hallmark of tubulin inhibitors.[1][2]

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

G cluster_pathway Tubulin Inhibition Pathway A 1H-pyrrolo[3,2-c]pyridine Derivative B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D Mitotic Arrest (G2/M Phase) C->D E Activation of Apoptotic Pathways D->E F Cell Death E->F

Caption: Signaling pathway of tubulin inhibitors.

By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively characterize the cellular activities of this compound and its derivatives, paving the way for further drug development.

References

In Vivo Applications of 1H-Pyrrolo[3,2-c]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies utilizing the parent compound, 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, are not extensively documented in publicly available literature. The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a crucial building block in medicinal chemistry for the synthesis of a wide array of derivatives. This document provides detailed application notes and protocols based on in vivo research conducted on structurally related derivatives, highlighting the therapeutic potential of this chemical class.

Application Note 1: Anticancer Activity in Xenograft Models

Derivatives of the closely related isomer, 1H-pyrrolo[2,3-b]pyridine, have demonstrated significant antitumor efficacy in preclinical in vivo models. These compounds often function as potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation, survival, and migration.

One prominent application involves the inhibition of Ribosomal S6 Protein Kinase 2 (RSK2), a protein implicated in poor prognosis for triple-negative breast cancer (TNBC).[1] Another key strategy involves the inhibition of the Ataxia-Telangiectasia Mutated (ATM) kinase, which plays a critical role in maintaining genomic stability and is a promising target for cancer therapy.[2][3]

Signaling Pathway: RSK2 Inhibition in Cancer

RSK2_Pathway cluster_0 Upstream Activators cluster_1 Kinase Cascade cluster_2 Cellular Outcomes ERK1/2 ERK1/2 RSK2 RSK2 ERK1/2->RSK2 phosphorylates YB1 YB-1 RSK2->YB1 phosphorylates Proliferation Proliferation YB1->Proliferation Survival Survival YB1->Survival Migration Migration YB1->Migration 1H_pyrrolo_derivative 1H-Pyrrolo[2,3-b]pyridine Derivative (e.g., B1-B3) 1H_pyrrolo_derivative->RSK2 inhibits

Caption: RSK2 signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

Quantitative Data: Antitumor Efficacy
CompoundAnimal ModelCell LineDosageAdministration RouteTumor Growth Inhibition (TGI)Reference
B1-B3 MDA-MB-468 XenograftMDA-MB-468 (TNBC)Not SpecifiedNot SpecifiedUp to 54.6%[1]
25a (with irinotecan)HCT116 XenograftHCT116 (Colorectal)Not SpecifiedOral79.3%[2][3]
25a (with irinotecan)SW620 XenograftSW620 (Colorectal)Not SpecifiedOral95.4%[2][3]
Experimental Protocol: Murine Xenograft Model for Antitumor Activity

This protocol is a generalized procedure based on methodologies for evaluating anticancer agents in xenograft models.

1. Cell Culture and Implantation:

  • Culture human cancer cells (e.g., MDA-MB-468, HCT116) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
  • Subcutaneously inject the cell suspension (typically 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

2. Animal Acclimatization and Tumor Growth:

  • Allow the animals to acclimatize for at least one week before cell implantation.
  • Monitor the animals regularly for tumor growth. Tumor volume is typically calculated using the formula: Volume = (Length x Width²) / 2.

3. Treatment Regimen:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
  • Prepare the 1H-pyrrolo[2,3-b]pyridine derivative formulation. A common vehicle consists of DMSO, PEG300, Tween 80, and saline.
  • Administer the compound or vehicle control to the respective groups via the specified route (e.g., oral gavage, intraperitoneal injection). Dosing schedules can vary (e.g., once daily, twice daily).

4. Monitoring and Endpoint:

  • Measure tumor volumes and body weights 2-3 times per week.
  • Monitor the animals for any signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur).
  • The study is typically terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period.
  • At the endpoint, euthanize the animals, excise the tumors, and record their final weight and volume.

Application Note 2: Gastric Acid Suppression

Derivatives of 1H-pyrrolo[2,3-c]pyridine have been designed as potent potassium-competitive acid blockers (P-CABs).[4] These agents represent a novel class of acid suppressants that inhibit the gastric H+/K+-ATPase (proton pump) through a different mechanism than traditional proton pump inhibitors (PPIs).[5] P-CABs ionically and reversibly bind to the proton pump, blocking the potassium ion channel and thereby preventing acid secretion.[5][6] This mechanism allows for a rapid onset of action and dosing that is independent of food consumption.[5]

Mechanism of Action: P-CABs

PCAB_Mechanism cluster_membrane Parietal Cell Luminal Membrane ProtonPump H+/K+-ATPase (Proton Pump) H_ion H+ (Proton) ProtonPump->H_ion pumps out K_ion K+ (Potassium Ion) K_ion->ProtonPump binds to GastricLumen Gastric Lumen H_ion->GastricLumen Acidifies PCAB 1H-Pyrrolo[2,3-c]pyridine Derivative (P-CAB) PCAB->ProtonPump competitively inhibits K+ binding

Caption: Mechanism of H+/K+-ATPase inhibition by Potassium-Competitive Acid Blockers (P-CABs).

Quantitative Data: In Vivo Acid Secretion Inhibition
CompoundAnimal ModelAdministration RouteDosageAcid Secretion InhibitionReference
Compound 1 RatIntravenous (i.v.)1 mg/kg62%[1]
JP-1366 Pylorus-ligated RatNot Specified2 mg/kg91% (basal secretion)[7]
Experimental Protocol: Pylorus-Ligated Rat Model for Gastric Acid Secretion

This protocol is based on the established Shay rat model to evaluate gastric acid secretion.

1. Animal Preparation:

  • Use male Sprague-Dawley rats, typically weighing 180-220g.
  • Fast the rats for 18-24 hours prior to the experiment, with free access to water.

2. Surgical Procedure (Pylorus Ligation):

  • Anesthetize the rat using a suitable anesthetic (e.g., isoflurane, ketamine/xylazine).
  • Make a midline abdominal incision to expose the stomach.
  • Carefully ligate the pylorus at the junction of the stomach and duodenum using a silk suture. Ensure the blood supply is not occluded.
  • Close the abdominal incision with sutures or surgical clips.

3. Compound Administration:

  • Immediately after surgery, administer the test compound (P-CAB derivative) or vehicle control. The route can be intraduodenal (injected directly into the duodenum distal to the ligature), intravenous, or oral, depending on the study design.
  • For some studies, a secretagogue like histamine may be administered subcutaneously to stimulate acid secretion.[7]

4. Gastric Juice Collection:

  • House the rats in individual cages without access to food or water for a set period (typically 3-4 hours) following the surgery and compound administration.
  • At the end of the period, euthanize the animals via CO₂ asphyxiation.
  • Clamp the esophagus and carefully remove the stomach.
  • Collect the accumulated gastric contents into a graduated centrifuge tube.

5. Analysis:

  • Measure the total volume of the gastric juice.
  • Centrifuge the contents to remove any solid debris.
  • Titrate an aliquot of the supernatant with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0 to determine the total acid output.
  • Calculate the percent inhibition of acid secretion relative to the vehicle-treated control group.

Experimental Workflow: P-CAB In Vivo Evaluation

PCAB_Workflow cluster_prep Preparation cluster_treatment Treatment & Collection cluster_analysis Analysis Fasting Fast Rats (18-24h) Anesthesia Anesthetize Rats Fasting->Anesthesia Ligation Pylorus Ligation Surgery Anesthesia->Ligation Dosing Administer P-CAB or Vehicle Ligation->Dosing Incubation Incubate (3-4h) Dosing->Incubation Euthanasia Euthanize & Collect Gastric Juice Incubation->Euthanasia Measure Measure Volume Euthanasia->Measure Titration Titrate for Acidity Measure->Titration Calculate Calculate % Inhibition Titration->Calculate

Caption: Workflow for evaluating P-CAB efficacy in the pylorus-ligated rat model.

References

Application Notes and Protocols for Molecular Docking Studies of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential and molecular docking studies related to 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its derivatives. The protocols offer a detailed, step-by-step guide for conducting in silico molecular docking experiments to evaluate the binding affinity of this scaffold against relevant biological targets.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core structure have been investigated for various therapeutic applications, including as anticancer, antimycobacterial, and antimicrobial agents. Notably, certain derivatives have demonstrated potent activity as inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Molecular docking studies are crucial for elucidating the binding modes of these compounds and guiding the rational design of new, more potent inhibitors.

Therapeutic Applications and Signaling Pathway

The primary therapeutic application highlighted in recent research for derivatives of 1H-pyrrolo[3,2-c]pyridine is in oncology, specifically as tubulin polymerization inhibitors. The mechanism involves the binding of these compounds to the colchicine-binding site of tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the microtubule network is critical as it interferes with the formation of the mitotic spindle, a necessary component for cell division. The cellular response to this disruption is the activation of cell cycle checkpoints, leading to arrest at the G2/M phase and the induction of apoptosis.

G cluster_0 cluster_1 cluster_2 a 1H-pyrrolo[3,2-c]pyridine -2-carboxylic acid derivative b β-Tubulin (Colchicine Binding Site) a->b Binding c Inhibition of Tubulin Polymerization b->c d Disruption of Microtubule Dynamics c->d e Mitotic Spindle Dysfunction d->e f G2/M Phase Cell Cycle Arrest e->f g Apoptosis f->g

Figure 1. Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors.

Data Presentation

CompoundTarget ProteinPDB IDKey Interacting ResiduesBinding Energy (kcal/mol)
Derivative 10tTubulin5LYJThrα179, Asnβ349Not Reported

Note: The binding energy for this specific interaction was not reported in the cited literature. The interaction was confirmed through molecular modeling, and the compound demonstrated potent inhibition of tubulin polymerization and anticancer activity in vitro.[1][2]

Experimental Protocols

This section provides a detailed protocol for performing a molecular docking study of this compound against a target protein, such as tubulin, using AutoDock Vina.

I. Preparation of the Ligand and Receptor
  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem or ZINC, or draw it using chemical drawing software (e.g., ChemDraw, MarvinSketch) and generate its 3D coordinates.

    • Save the structure in a common format like .mol or .sdf.

    • Convert the ligand file to the .pdbqt format using AutoDock Tools (ADT). This step involves adding polar hydrogens and assigning Gasteiger charges.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., tubulin, PDB ID: 5LYJ) from the Protein Data Bank (PDB).

    • Prepare the protein using ADT:

      • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the docking study.

      • Add polar hydrogens.

      • Assign Kollman charges.

      • Merge non-polar hydrogens.

      • Save the prepared receptor in the .pdbqt format.

II. Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking experiment.

G cluster_0 Preparation cluster_1 Docking cluster_2 Analysis Ligand Ligand Structure (1H-pyrrolo[3,2-c]pyridine- 2-carboxylic acid) Ligand_PDBQT Ligand.pdbqt Ligand->Ligand_PDBQT Add Hydrogens, Assign Charges Receptor Receptor Structure (e.g., Tubulin) Receptor_PDBQT Receptor.pdbqt Receptor->Receptor_PDBQT Remove Water, Add Hydrogens, Assign Charges Grid Define Grid Box (Binding Site) Ligand_PDBQT->Grid Receptor_PDBQT->Grid Docking Run AutoDock Vina Grid->Docking Results Analyze Docking Poses and Binding Energies Docking->Results Visualization Visualize Interactions Results->Visualization

Figure 2. General workflow for a molecular docking experiment.
III. Grid Box Generation

  • Identify the binding site on the receptor. This can be determined from the location of a co-crystallized ligand in the PDB structure or from published literature. For tubulin's colchicine-binding site, the coordinates can be centered on the known location of colchicine.

  • In ADT, define the grid box that encompasses the entire binding site. The size and center of the grid box are crucial for a successful docking simulation. Ensure the box is large enough to allow the ligand to move and rotate freely but not excessively large to avoid unnecessary computational time.

  • Save the grid parameter file.

IV. Running the Docking Simulation
  • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the grid box parameters (center and size), and the name of the output file.

  • Execute the docking simulation using the AutoDock Vina command-line interface: vina --config conf.txt --log log.txt

  • Vina will generate an output .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol), and a log file with details of the simulation.

V. Analysis of Results
  • Examine the output log file to find the binding energies for the different poses. The most negative binding energy typically represents the most favorable binding mode.

  • Visualize the docking results using molecular visualization software such as PyMOL or UCSF Chimera.

  • Load the receptor .pdbqt file and the output ligand pose .pdbqt file.

  • Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, to understand the structural basis of the binding. Identify the key amino acid residues involved in these interactions.

By following these protocols, researchers can effectively utilize molecular docking to investigate the therapeutic potential of this compound and its analogs, contributing to the development of novel therapeutics.

References

Application Notes and Protocols for 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-pyrrolo[3,2-c]pyridine, a bioisostere of indole and purine, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including potent anticancer properties. This document provides detailed application notes and protocols for the use of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS: 800401-65-4) as a chemical probe.

While specific experimental data for this compound is limited in publicly available literature, extensive research on its close derivatives strongly suggests its potential as an inhibitor of tubulin polymerization and various protein kinases. This note will therefore leverage data from highly related compounds to illustrate its probable mechanism of action and provide detailed protocols for its investigation. Researchers are advised to use these protocols as a starting point and to optimize conditions for their specific experimental setups.

The primary proposed application of this chemical probe is in the investigation of cellular processes regulated by microtubule dynamics and key signaling pathways implicated in cancer. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][2] Additionally, this scaffold is a core component of inhibitors targeting kinases such as Monopolar Spindle 1 (MPS1), MEK, JNK, and mTOR.[3][4]

Data Presentation

The following table summarizes the anti-proliferative activities of representative 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, which serve as a proxy for the potential potency of the core scaffold. These compounds have been shown to act as inhibitors of tubulin polymerization.[1][2]

Compound IDTarget Cell LineIC50 (µM)Reference
10c (6-(m-tolyl)-)HeLa0.25[2]
SGC-79010.33[2]
MCF-70.41[2]
10d (6-(p-tolyl)-)HeLa0.18[2]
SGC-79010.21[2]
MCF-70.29[2]
10h (6-(4-methoxyphenyl)-)HeLa0.15[2]
SGC-79010.19[2]
MCF-70.24[2]
10m (6-(4-chlorophenyl)-)HeLa0.16[2]
SGC-79010.20[2]
MCF-70.28[2]
10t (6-(1H-indol-6-yl)-)HeLa0.12[1]
SGC-79010.15[1]
MCF-70.21[1]

Mandatory Visualizations

Herein are diagrams describing the key signaling pathways and experimental workflows associated with the use of this compound as a chemical probe.

G cluster_0 Cellular Proliferation Signaling Pathways IGF1 IGF-1 MEK MEK IGF1->MEK JNK JNK IGF1->JNK mTOR mTOR IGF1->mTOR AP1 AP-1 MEK->AP1 JNK->AP1 CellTransformation Neoplastic Cell Transformation mTOR->CellTransformation AP1->CellTransformation Probe 1H-pyrrolo[3,2-c]pyridine -2-carboxylic acid Probe->MEK Inhibition Probe->JNK Inhibition Probe->mTOR Inhibition

Caption: Proposed inhibitory action on IGF-1 induced signaling pathways.

G cluster_1 Mechanism of Action on Microtubule Dynamics Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption Probe 1H-pyrrolo[3,2-c]pyridine -2-carboxylic acid Probe->Polymerization Inhibition (Colchicine Site Binding) Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism leading to cell cycle arrest and apoptosis.

G cluster_2 Experimental Workflow A Treat Cancer Cells with Chemical Probe B Incubate for 24-72 hours A->B C1 In Vitro Tubulin Polymerization Assay B->C1 Biochemical Validation C2 Cell-Based Assays B->C2 Cellular Response E Data Analysis C1->E D1 Cell Cycle Analysis (Flow Cytometry) C2->D1 D2 Apoptosis Assay (Annexin V/PI Staining) C2->D2 D3 Microtubule Imaging (Immunofluorescence) C2->D3 D1->E D2->E D3->E

Caption: General workflow for evaluating the chemical probe's efficacy.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol is to determine the effect of this compound on the polymerization of purified tubulin. The assay measures the increase in optical density (turbidity) at 340 nm as tubulin dimers polymerize into microtubules.[5][6]

Materials:

  • Lyophilized tubulin (≥99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control: Nocodazole or Colchicine

  • Negative control: DMSO

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

    • Prepare a polymerization mix by adding GTP to the tubulin solution to a final concentration of 1 mM.

    • Prepare serial dilutions of the chemical probe in General Tubulin Buffer. Also prepare controls.

  • Assay Execution:

    • In a pre-chilled 96-well plate, add 10 µL of the diluted chemical probe or control to each well.

    • Add 90 µL of the tubulin/GTP polymerization mix to each well.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance vs. time to generate polymerization curves.

    • Determine the Vmax (maximum rate of polymerization) and the extent of polymerization (plateau absorbance) for each concentration.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of the chemical probe on the cell cycle distribution of cancer cells by staining DNA with propidium iodide (PI).[7][8][9]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the chemical probe (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the pellet in 500 µL of PI Staining Solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[10]

Materials:

  • Treated cells (as in Protocol 2)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples by flow cytometry within 1 hour.

    • Use compensation controls (unstained, PI only, Annexin V-FITC only) to set up the quadrants.

    • Quantify the cell populations:

      • Viable cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

References

Application Note: Quantification of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte in various biological and pharmaceutical matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The methodology is designed to be robust and applicable to complex sample matrices, such as plasma, following appropriate sample preparation.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (HPLC) for the separation of this compound from endogenous matrix components. The analyte is then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. An internal standard (IS) with similar physicochemical properties is recommended to ensure accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response. For the purpose of this protocol, a stable isotope-labeled version of the analyte (e.g., this compound-¹³C₂,¹⁵N) would be an ideal internal standard.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (e.g., this compound-¹³C₂,¹⁵N)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control matrix (e.g., human plasma, K₂EDTA)

2. Instrumentation and Analytical Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required. The following are representative conditions that should be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Instrumental Parameters

ParameterRecommended Condition
HPLC System
Analytical ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient Elution0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B (equilibration)
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Analyte (C₈H₆N₂O₂)To be determined empirically. A plausible transition would be m/z 163.1 → 117.1 (loss of CO₂H₂)
Internal StandardTo be determined based on the stable isotope label. e.g., for ¹³C₂,¹⁵N-labeled, m/z 166.1 → 120.1
Collision Energy (eV)To be optimized for each transition (typically 15-30 eV)
Dwell Time100 ms

3. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike the appropriate volume of the working standard solutions into the control biological matrix to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, medium, high concentrations).

4. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting the analyte from plasma samples.

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of the sample into the corresponding tube.

  • Add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL) to each tube.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

Method Validation Summary

A full validation of this method should be performed according to regulatory guidelines. The following parameters should be assessed:

  • Linearity: The calibration curve should be linear over the intended concentration range, with a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Selectivity and Specificity: No significant interfering peaks should be observed at the retention time of the analyte and IS in blank matrix samples.

  • Matrix Effect: The ion suppression or enhancement due to the sample matrix should be evaluated and compensated for by the internal standard.

  • Recovery: The efficiency of the extraction process should be consistent and reproducible.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) should be established.

Data Presentation

The quantitative data obtained from a typical method validation should be summarized in tables for easy comparison and assessment of the method's performance.

Table 2: Representative Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.061
100.125
500.630
1001.255
5006.280
100012.510
0.998

Table 3: Representative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ18.5-5.210.2-3.8
Low QC36.12.37.54.1
Mid QC804.5-1.85.8-0.9
High QC8003.20.54.11.2

Visualizations

Experimental Workflow Diagram

Workflow Sample Sample Receipt (Plasma, Standards, QCs) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifugation Vortex->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for the quantification of this compound.

Signaling Pathway (Illustrative) While a specific signaling pathway for this compound is not defined, the following diagram illustrates a hypothetical mechanism of action for a drug candidate, showing how quantitative analysis is critical at different stages.

Signaling_Pathway Drug Drug Administration (Analyte Quantification) PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Drug->PK [Analyte Quantification in Plasma] Target Target Engagement (e.g., Kinase) PK->Target [Drug Reaches Target Site] Pathway Downstream Signaling (e.g., Phosphorylation Cascade) Target->Pathway Inhibition Response Cellular Response (e.g., Apoptosis) Pathway->Response

Caption: Role of quantification in drug development and mechanism of action studies.

Application Notes and Protocols for the Preparation of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of this scaffold have shown promise as potent anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[1] This document provides detailed protocols for the chemical synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its subsequent preparation for biological screening. The methodologies are designed to be accessible to researchers in drug discovery and chemical biology.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, culminating in the hydrolysis of a corresponding ester precursor. A plausible synthetic strategy is outlined below, based on established methods for the construction of the pyrrolopyridine core.

Experimental Protocol: Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

A common strategy for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Materials:

  • Substituted 3-amino-4-chloropyridine

  • Ethyl pyruvate

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel, add the substituted 3-amino-4-chloropyridine, palladium catalyst, and ligand.

  • Purge the vessel with an inert gas.

  • Add anhydrous dioxane, followed by ethyl pyruvate and the base.

  • Heat the reaction mixture under an inert atmosphere at a temperature determined by the specific substrates (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Experimental Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

  • Alkali hydroxide (e.g., LiOH, NaOH, or KOH)

  • Solvent mixture (e.g., THF/water or Ethanol/water)

  • Acid for neutralization (e.g., HCl)

Procedure:

  • Dissolve the ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate in a mixture of THF and water.

  • Add an aqueous solution of an alkali hydroxide (e.g., 1 M LiOH).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify with dilute HCl to a pH of approximately 3-4.

  • The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis Workflow

Synthesis Workflow Synthesis of this compound A 3-Amino-4-chloropyridine C Palladium-Catalyzed Cross-Coupling A->C B Ethyl Pyruvate B->C D Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate C->D Purification E Alkaline Hydrolysis (e.g., LiOH, H2O/THF) D->E F This compound E->F Acidification & Purification Tubulin Polymerization Inhibition Mechanism of Tubulin Polymerization Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivative A αβ-Tubulin Dimers B Microtubule Polymerization A->B G Binding to Colchicine Site on β-Tubulin C Dynamic Microtubules B->C D Mitotic Spindle Formation C->D E Cell Division D->E F 1H-pyrrolo[3,2-c]pyridine -2-carboxylic Acid Derivative F->G H Inhibition of Microtubule Polymerization G->H I Disruption of Mitotic Spindle H->I J Cell Cycle Arrest (G2/M) I->J K Apoptosis J->K FMS Kinase Signaling Inhibition Inhibition of FMS Kinase Signaling Pathway cluster_0 FMS Kinase Signaling cluster_1 Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivative A CSF-1 (Ligand) B FMS Kinase (Receptor) A->B C Receptor Dimerization & Autophosphorylation B->C G Binding to ATP-binding site of FMS Kinase D Downstream Signaling (e.g., PI3K/Akt, MAPK) C->D E Cell Proliferation, Survival, Differentiation D->E F 1H-pyrrolo[3,2-c]pyridine -2-carboxylic Acid Derivative F->G H Inhibition of Autophosphorylation G->H I Blockade of Downstream Signaling H->I J Inhibition of Cell Proliferation & Survival I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. The following information is curated to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and practical approach begins with the commercially available ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. The synthesis involves a three-step sequence:

  • Diazotization of the 3-amino group to form a diazonium salt.

  • Reductive deamination (hydrodediazoniation) of the diazonium salt, typically using hypophosphorous acid, to remove the amino functionality.

  • Hydrolysis of the ethyl ester to the final carboxylic acid.

Q2: I am experiencing low yields during the diazotization and deamination steps. What are the likely causes?

Low yields in this two-step sequence often stem from the instability of the diazonium salt intermediate, incomplete diazotization, or competing side reactions. The presence of the pyridine nitrogen in the heterocyclic system can complicate the diazotization of the amino group.[1] Key factors to control are temperature and the choice of diazotizing agent.

Q3: What are the critical parameters for the hydrolysis of the ethyl ester?

The hydrolysis of the ethyl ester to the carboxylic acid can be achieved under either acidic or basic conditions. However, the stability of the 1H-pyrrolo[3,2-c]pyridine ring system must be considered. Harsh acidic or basic conditions, along with elevated temperatures, could lead to decomposition or side reactions.

Troubleshooting Guides

Issue 1: Low Yield or Failure in the Diazotization/Deamination Sequence

Symptoms:

  • Low or no yield of the desired ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

  • Formation of a complex mixture of byproducts, often colored (yellow, orange, blue).[2]

  • Isolation of phenolic byproducts from the reaction of the diazonium salt with water.

Potential Causes & Solutions:

Potential Cause Troubleshooting & Optimization
Incomplete Diazotization Ensure the complete conversion of the starting amine to the diazonium salt. Use a slight excess of the diazotizing agent (e.g., sodium nitrite or tert-butyl nitrite). Monitor the reaction for the absence of the starting amine by TLC. Consider using a stronger acid or an alternative diazotizing agent if the reaction is sluggish.[2]
Decomposition of Diazonium Salt Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent deamination steps.[3] Diazonium salts of heterocyclic amines can be particularly unstable.[1] Prepare the diazonium salt in situ and use it immediately in the next step without isolation.
Side Reactions The choice of solvent can be critical. Aprotic solvents like acetonitrile may be preferred over protic solvents like methanol, which can participate in side reactions.[2] Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.
Inefficient Deamination Ensure an adequate excess of the reducing agent (e.g., hypophosphorous acid) is used. The reaction may require gentle warming after the initial low-temperature diazotization, but this should be carefully optimized to avoid decomposition.

Experimental Protocol: Deamination of Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

This protocol is a general guideline and may require optimization for your specific setup.

  • Diazotization:

    • Dissolve ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1-1.2 eq) dropwise, ensuring the temperature does not rise above 5 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Deamination:

    • In a separate flask, cool a solution of hypophosphorous acid (50% aqueous solution, a significant excess, e.g., 10-20 eq) to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the hypophosphorous acid solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Deamination Troubleshooting

G start Low Yield in Deamination check_diazotization Check Diazotization Completion (TLC) start->check_diazotization incomplete_diazotization Incomplete Diazotization check_diazotization->incomplete_diazotization No diazotization_complete Diazotization Complete check_diazotization->diazotization_complete Yes optimize_diazotization Optimize Diazotization: - Increase NaNO2 eq. - Use stronger acid - Lower temperature incomplete_diazotization->optimize_diazotization successful_deamination Successful Deamination optimize_diazotization->successful_deamination check_decomposition Check for Decomposition (dark color, multiple spots) diazotization_complete->check_decomposition decomposition_present Decomposition Occurring check_decomposition->decomposition_present Yes no_decomposition Minimal Decomposition check_decomposition->no_decomposition No optimize_temp Optimize Temperature: - Maintain 0-5 °C for diazotization - Control warming during deamination decomposition_present->optimize_temp optimize_temp->successful_deamination check_deamination_reagent Check Deamination Reagent no_decomposition->check_deamination_reagent optimize_deamination Optimize Deamination: - Increase eq. of H3PO2 - Optimize reaction time check_deamination_reagent->optimize_deamination optimize_deamination->successful_deamination

Caption: Troubleshooting workflow for low-yield deamination.

Issue 2: Incomplete Hydrolysis or Decomposition during Ester Saponification

Symptoms:

  • Presence of starting material (ethyl ester) in the final product after hydrolysis.

  • Low recovery of the desired carboxylic acid.

  • Formation of degradation products, indicated by discoloration or complex NMR spectra.

Potential Causes & Solutions:

Potential Cause Troubleshooting & Optimization
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting ester. If the reaction is slow, consider a moderate increase in temperature or prolonged reaction time.
Decomposition of the Pyrrolopyridine Core The pyrrolopyridine ring system can be sensitive to strong acids or bases. Use milder hydrolysis conditions. For basic hydrolysis, use a base such as lithium hydroxide in a mixture of THF and water at room temperature. For acidic hydrolysis, use a milder acid like acetic acid or trifluoroacetic acid at moderate temperatures.
Difficult Product Isolation Pyridine carboxylic acids can be zwitterionic and may have high solubility in aqueous solutions, making extraction difficult.[4] After neutralization, if the product remains in the aqueous layer, consider concentrating the aqueous solution and extracting with a more polar solvent or using an azeotropic distillation with ethanol to remove water.[4] Salting out the product by saturating the aqueous layer with a salt like sodium chloride can also improve extraction efficiency.[4]

Experimental Protocol: Hydrolysis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

This protocol provides a general guideline for basic hydrolysis.

  • Saponification:

    • Dissolve ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (2-3 eq) to the solution.

    • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). The product may precipitate upon acidification.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Signaling Pathway of the Proposed Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Deamination cluster_2 Step 3: Hydrolysis start Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate diazonium Diazonium Salt Intermediate start->diazonium NaNO2, H2SO4 0-5 °C deaminated_ester Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate diazonium->deaminated_ester H3PO2 final_product This compound deaminated_ester->final_product LiOH, THF/H2O

Caption: Proposed synthetic pathway for the target molecule.

References

Technical Support Center: Purification of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Column Chromatography

Question Potential Cause Troubleshooting Suggestion
Why is my yield so low after column chromatography? Compound streaking or tailing on the column: The polarity of the eluent may not be optimal, or the compound may be interacting too strongly with the silica gel.Optimize the solvent system. A good starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Consider adding a small percentage of a polar solvent like methanol or an acidic modifier like acetic acid to the eluent to improve peak shape and reduce tailing.
Compound insolubility in the loading solvent: If the crude material is not fully dissolved before loading, it can lead to uneven application and poor separation.Ensure the crude material is fully dissolved. If solubility is an issue, try a stronger solvent for loading, but use a minimal amount to avoid broadening the initial band on the column.
Improper column packing: Channeling in the silica gel can lead to poor separation and loss of product.Ensure the silica gel is packed uniformly to prevent channeling, which can significantly decrease separation efficiency and yield.
Compound degradation on silica gel: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel.Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a triethylamine solution before use.

Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification

Question Potential Cause Troubleshooting Suggestion
I still see impurities in my NMR/LC-MS after a column. What should I do? Co-eluting impurities: Impurities with similar polarity to the desired product may not be fully separated by a single chromatography step.A multi-step purification approach may be necessary. Consider recrystallization after column chromatography, or using a different stationary phase (e.g., reversed-phase C18).
Unreacted starting materials or reagents: Residual starting materials or reagents from the synthesis are common impurities.Review the reaction work-up to ensure thorough removal of these components before purification. An aqueous wash with a suitable pH adjustment can often remove acidic or basic impurities.
Isomeric impurities: The synthesis of azaindoles can sometimes lead to the formation of structural isomers that are difficult to separate.High-performance liquid chromatography (HPLC) with an appropriate column and mobile phase may be required for effective separation.
Residual solvents in NMR: Solvents from the purification process can be mistaken for impurities.Consult NMR solvent impurity charts to identify common solvent peaks. High vacuum drying or lyophilization can help in removing residual solvents.

Issue 3: Difficulty with Recrystallization

Question Potential Cause Troubleshooting Suggestion
My compound won't crystallize, or it's "oiling out". What can I do? "Oiling out": The compound is separating as an oil instead of crystals, which can be due to a supersaturated solution or the presence of impurities.Try using a more dilute solution, a different solvent system, or scratching the inside of the flask to induce crystallization. Seeding with a small crystal of the pure compound can also be effective.
Slow or no crystal formation: Crystallization can sometimes be a slow process.Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.
Inappropriate solvent: The chosen solvent may not be suitable for recrystallization of your compound.A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents or solvent mixtures to find the optimal conditions.

Physicochemical Data

A summary of available physicochemical data for this compound and its isomers is presented below. This information can be useful in planning purification strategies.

Property This compound 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid [1]1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid [2]1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₂C₈H₆N₂O₂C₈H₆N₂O₂
Molecular Weight 162.15 g/mol 162.15 g/mol 162.15 g/mol 162.15 g/mol [3]
Predicted Boiling Point 471.1±25.0 °CNot AvailableNot Available425.3±45.0 °C[3]
Predicted Flash Point 238.7±23.2 °CNot AvailableNot Available224.03°C[3]
Predicted Density 1.506 g/cm³Not AvailableNot Available1.49±0.1 g/cm³[3]
Solubility Not AvailableNot AvailableNot AvailableSlightly soluble in water.[3]

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed.

  • Equilibration: Equilibrate the packed column with the starting eluent (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent mixture and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol if necessary). For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent streaking.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

General Protocol for Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: Choose a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Diagrams

Troubleshooting Workflow for Column Chromatography Purification

Column Chromatography Troubleshooting cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Start Purification check_yield Low Yield? start->check_yield check_purity Impurities Present? check_yield->check_purity No streaking Streaking/Tailing check_yield->streaking Yes end_product Pure Product check_purity->end_product No coelution Co-eluting Impurities check_purity->coelution Yes insolubility Insolubility streaking->insolubility packing Poor Packing insolubility->packing degradation Degradation packing->degradation degradation->check_purity starting_materials Unreacted Materials coelution->starting_materials isomers Isomers starting_materials->isomers isomers->end_product

Caption: A logical workflow for troubleshooting common issues in column chromatography.

Decision Tree for Recrystallization Troubleshooting

Recrystallization Troubleshooting cluster_oiling Solutions for Oiling Out cluster_no_crystals Inducing Crystallization start Attempt Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No dilute Use More Solvent oiling_out->dilute Yes success Successful Crystallization no_crystals->success No slow_cool Slow Cooling no_crystals->slow_cool Yes diff_solvent Change Solvent dilute->diff_solvent scratch Scratch Flask diff_solvent->scratch seed Add Seed Crystal scratch->seed seed->no_crystals refrigerate Refrigerate/Freeze slow_cool->refrigerate concentrate Concentrate Solution refrigerate->concentrate concentrate->success

Caption: A decision tree to address common problems encountered during recrystallization.

References

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1H-pyrrolo[3,2-c]pyridine and its derivatives.

Problem 1: Low or No Yield of 6-bromo-1H-pyrrolo[3,2-c]pyridine in Reductive Cyclization

The synthesis of the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, often proceeds via a reductive cyclization of an enamine precursor, such as (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide. Low yields in this step can be frustrating.

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cluster_solutions Troubleshooting Suggestions start Low Yield in Reductive Cyclization incomplete_reduction Incomplete Reduction of Nitro Group start->incomplete_reduction Potential Cause side_reactions Side Reactions start->side_reactions Potential Cause degradation Product Degradation start->degradation Potential Cause inefficient_cyclization Inefficient Cyclization start->inefficient_cyclization Potential Cause optimize_reductant Optimize Reducing Agent and Conditions (e.g., increase equivalents of Fe, extend reaction time) incomplete_reduction->optimize_reductant side_reactions->optimize_reductant control_temp Control Reaction Temperature (avoid excessive heating) degradation->control_temp inert_atmosphere Ensure Inert Atmosphere (to prevent oxidation) degradation->inert_atmosphere ph_adjustment Careful pH Adjustment During Workup inefficient_cyclization->ph_adjustment

Caption: Troubleshooting workflow for low yield in reductive cyclization.

Possible Causes and Solutions:

Potential Cause Troubleshooting Suggestion Explanation
Incomplete reduction of the nitro group Increase the equivalents of the reducing agent (e.g., iron powder) and/or extend the reaction time.The reduction of the nitro group to an amine is crucial for the subsequent cyclization. Insufficient reducing agent or reaction time can lead to the recovery of starting material or partially reduced intermediates.
Side reactions during reduction Use a milder reducing agent or optimize the reaction temperature.Harsh reducing conditions can sometimes lead to debromination or other unwanted side reactions.
Degradation of the product Ensure the reaction is performed under an inert atmosphere and avoid excessive heating.Pyrrolopyridine derivatives can be sensitive to oxidation and heat.
Inefficient cyclization Carefully control the pH during the workup. The cyclization can be pH-sensitive.After reduction, the resulting amino group needs to be in its neutral form to effectively attack the enamine moiety.
Problem 2: Formation of Side Products in Suzuki-Miyaura Cross-Coupling Reactions

When functionalizing the 6-bromo-1H-pyrrolo[3,2-c]pyridine core using Suzuki-Miyaura coupling, the formation of byproducts is a common issue that complicates purification and reduces the yield of the desired product.

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cluster_side_products Common Side Products cluster_solutions Mitigation Strategies suzuki Suzuki-Miyaura Coupling (6-bromo-1H-pyrrolo[3,2-c]pyridine + Boronic Acid) Desired Product: 6-aryl-1H-pyrrolo[3,2-c]pyridine homocoupling Homocoupling (Biaryl from Boronic Acid) suzuki->homocoupling leads to dehalogenation Dehalogenation (1H-pyrrolo[3,2-c]pyridine) suzuki->dehalogenation leads to protodeboronation Protodeboronation (Arene from Boronic Acid) suzuki->protodeboronation leads to degas Thoroughly degas solvents and use an inert atmosphere homocoupling->degas ligand Optimize palladium ligand (e.g., use bulky, electron-rich phosphines) dehalogenation->ligand base Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) dehalogenation->base boronic_ester Use boronic esters (e.g., pinacol esters) instead of acids protodeboronation->boronic_ester

Caption: Common side products in Suzuki-Miyaura coupling and mitigation strategies.

Common Side Products and How to Minimize Them:

Side Product Cause Mitigation Strategy
Homocoupling of Boronic Acid Often initiated by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Dehalogenation of the Pyrrolopyridine Can be caused by the formation of palladium hydride species in the catalytic cycle.Optimize the choice of base and solvent. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.
Protodeboronation of the Boronic Acid Hydrolysis of the boronic acid, often promoted by high temperatures and prolonged reaction times in aqueous basic conditions.Use fresh, high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters). Minimize reaction time where possible.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of an isomeric impurity during the synthesis of the 1H-pyrrolo[3,2-c]pyridine core. What is the likely structure and how can I avoid it?

A1: In syntheses starting from substituted pyridines, the formation of regioisomers is a known issue. For instance, during the nitration of 2-bromo-5-methylpyridine, while the desired 4-nitro isomer is the major product, small amounts of other isomers might form depending on the reaction conditions. These isomeric impurities can be difficult to separate from the desired product in later steps. To minimize their formation, it is crucial to carefully control the temperature and addition rate during the nitration step. If isomeric impurities persist, purification by HPLC may be necessary.

Q2: My purified 1H-pyrrolo[3,2-c]pyridine derivative appears to be degrading on the silica gel column during chromatography. What can I do?

A2: Pyrrolopyridine derivatives, being nitrogen-containing heterocycles, can be sensitive to the acidic nature of standard silica gel, leading to streaking, low recovery, or decomposition. To mitigate this, you can try the following:

  • Neutralize the Silica Gel: Pre-treat the silica gel slurry with a small amount of a non-nucleophilic base like triethylamine before packing the column.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase.

  • Modify the Mobile Phase: Adding a small percentage of a basic modifier like triethylamine or a polar solvent like methanol to your eluent can help improve the peak shape and reduce tailing.

Q3: I am attempting a Chan-Lam or Ullmann coupling on the N-H of the pyrrole ring, but I am getting low yields and multiple products. What are the common side reactions?

A3: Both Chan-Lam (copper-catalyzed) and Ullmann (copper-catalyzed) N-arylations can be challenging with pyrrolopyridines. Common side reactions include:

  • Homocoupling of the Aryl Halide (Ullmann) or Boronic Acid (Chan-Lam): This leads to the formation of biaryl impurities.

  • Protodeboronation of the Boronic Acid (Chan-Lam): As with Suzuki coupling, the boronic acid can be hydrolyzed.

  • Coordination of the Pyridine Nitrogen to the Copper Catalyst: The lone pair on the pyridine nitrogen can coordinate to the copper catalyst, potentially inhibiting its activity.

  • N- vs. C-Arylation: While N-arylation is generally favored, C-arylation on the electron-rich pyrrole ring can sometimes occur as a minor side reaction.

To improve the outcome, consider using a ligand for the copper catalyst (e.g., 1,10-phenanthroline or an amino acid) and carefully optimizing the base and solvent.

Experimental Protocols

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

This multi-step synthesis is a common route to a key intermediate.

Step 1: 2-bromo-5-methyl-4-nitropyridine 1-oxide Commercially available 2-bromo-5-methylpyridine is first oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). Subsequently, nitration is achieved using a mixture of fuming nitric acid and sulfuric acid. Careful temperature control is crucial during this step to minimize the formation of undesired regioisomers.

Step 2: (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide The 4-nitro-N-oxide intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) to form the enamine.

Step 3: 6-bromo-1H-pyrrolo[3,2-c]pyridine The enamine is subjected to reductive cyclization. A mixture of iron powder in acetic acid is commonly used. The reaction is heated, and upon completion, the mixture is filtered and neutralized. The product is then extracted and purified.[1]

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A 2-bromo-5-methylpyridine B 2-bromo-5-methyl-4-nitropyridine 1-oxide A->B 1. m-CPBA 2. fuming HNO3, H2SO4 C (E)-2-bromo-5-(2-(dimethylamino)vinyl)- 4-nitropyridine 1-oxide B->C DMF-DMA, DMF D 6-bromo-1H-pyrrolo[3,2-c]pyridine C->D Fe, Acetic Acid

Caption: Synthetic pathway to 6-bromo-1H-pyrrolo[3,2-c]pyridine.

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol that can be adapted for the coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids.

  • To a reaction vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a suitable base such as potassium carbonate (K₂CO₃, 5.0 eq), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 eq).[1]

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of 1,4-dioxane and water, is added.[1]

  • The reaction mixture is then heated, often using microwave irradiation, for a specified time and temperature (e.g., 26 minutes at 125 °C).[1]

  • Upon completion, the reaction is cooled, and the product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography.[1]

Quantitative Data from a Representative Suzuki Coupling:

The following table summarizes the yields of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines synthesized via the general Suzuki protocol described above.[1]

Aryl Boronic Acid Product Yield (%)
Phenylboronic acid63
o-Tolylboronic acid65
2-Methoxyphenylboronic acid76
4-Methoxyphenylboronic acid51
4-Chlorophenylboronic acid32
Naphthalen-2-ylboronic acid52
Pyridin-3-ylboronic acid55

References

Technical Support Center: Optimizing Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Low or no yield is a common issue that can arise from several factors during the synthesis. Below are potential causes and suggested optimizations.

Potential CauseTroubleshooting Suggestion
Incomplete Hydrolysis of Ester Precursor - Increase Reaction Time: Extend the reaction time to ensure the hydrolysis goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase Temperature: Gently heat the reaction mixture. Be cautious not to cause degradation of the starting material or product. - Use a Stronger Base: If using a mild base like sodium carbonate, consider switching to a stronger base such as sodium hydroxide or lithium hydroxide.
Degradation of the Product - Control Temperature: The pyrrolopyridine core can be sensitive to high temperatures. Maintain the recommended reaction temperature and avoid excessive heating. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially if sensitive functional groups are present.
Poor Quality of Starting Materials - Verify Purity: Ensure the purity of the starting ester and the base used for hydrolysis. Impurities can interfere with the reaction. - Use Fresh Reagents: Use freshly prepared solutions of the base.
Suboptimal Solvent Choice - Solubility: Ensure that the starting ester is soluble in the chosen solvent system (e.g., a mixture of methanol and water). Poor solubility can hinder the reaction.
Issue 2: Presence of Impurities in the Final Product

Persistent impurities can affect the characterization and downstream applications of the target compound.

Potential CauseTroubleshooting Suggestion
Unreacted Starting Material - Optimize Reaction Conditions: Refer to the suggestions for "Low or No Yield" to drive the reaction to completion. - Purification: If unreacted starting material is difficult to remove, consider an additional purification step such as recrystallization or preparative HPLC.
Side-Products from Decarboxylation - Careful pH Adjustment: During the acidic work-up to protonate the carboxylate, add the acid slowly and at a low temperature to minimize the risk of decarboxylation.
Formation of Isomers - Precise Synthesis of Precursor: The purity of the starting ester is crucial. Ensure that the synthesis of the 1H-pyrrolo[3,2-c]pyridine ester precursor is optimized to avoid the formation of other pyrrolopyridine isomers.
Residual Catalyst from Previous Steps - Thorough Purification of Precursor: If the synthesis of the ester involved a metal catalyst (e.g., Palladium), ensure it is completely removed before proceeding with hydrolysis. Techniques like filtration through Celite or treatment with a metal scavenger can be effective.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common method involves the hydrolysis of a corresponding ester precursor, such as ethyl or methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This is typically achieved by saponification using a base like sodium hydroxide in a solvent mixture such as methanol and water, followed by acidification to yield the carboxylic acid. The synthesis of the ester precursor can be accomplished through various multi-step sequences, often starting from a substituted pyridine derivative.

Q2: How can I monitor the progress of the hydrolysis reaction?

The reaction progress can be effectively monitored by TLC. The starting ester will have a different Rf value than the resulting carboxylic acid salt (the carboxylate). After acidification, the carboxylic acid product will also have a distinct Rf value. Staining with an appropriate indicator can help visualize the spots. LC-MS is another powerful technique to monitor the disappearance of the starting material and the appearance of the product.

Q3: What are the best practices for purifying the final product?

Purification of this compound can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). If significant impurities remain, column chromatography may be necessary. Due to the acidic nature of the product, using a silica gel column may require the addition of a small amount of acid (e.g., acetic acid) to the eluent to prevent streaking. Alternatively, reversed-phase chromatography can be an effective purification method.

Q4: My purified product shows signs of degradation over time. How can I improve its stability?

Nitrogen-containing heterocyclic compounds can be susceptible to degradation. Store the purified this compound as a dry solid in a cool, dark, and dry environment. Storing under an inert atmosphere can also enhance stability.

Experimental Protocols

General Protocol for Saponification of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
  • Dissolution: Dissolve ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate in a mixture of methanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (typically 1-3 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully add a cooled acid (e.g., 1M HCl) dropwise with stirring until the pH is acidic (typically pH 3-4). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation start Start: Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate dissolve Dissolve in MeOH/H2O start->dissolve add_base Add NaOH(aq) dissolve->add_base react Stir at RT or 40-50 °C add_base->react monitor Monitor by TLC/LC-MS react->monitor remove_solvent Remove MeOH monitor->remove_solvent Reaction Complete acidify Acidify with HCl (pH 3-4) remove_solvent->acidify precipitate Precipitate Forms acidify->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry under Vacuum filtrate->dry product Final Product dry->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield? incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis Yes degradation Product Degradation? start->degradation No increase_time Increase Reaction Time incomplete_hydrolysis->increase_time Yes increase_temp Increase Temperature incomplete_hydrolysis->increase_temp Yes stronger_base Use Stronger Base incomplete_hydrolysis->stronger_base Yes poor_reagents Poor Reagents? degradation->poor_reagents No control_temp Control Temperature degradation->control_temp Yes inert_atm Use Inert Atmosphere degradation->inert_atm Yes verify_purity Verify Reagent Purity poor_reagents->verify_purity Yes

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Overcoming Solubility Challenges with 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. The following information is designed to help you overcome common solubility issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aqueous buffer. What should I do?

This is a common issue as many heterocyclic compounds, including pyrrolopyridine derivatives, exhibit poor aqueous solubility. The low solubility is often due to the compound's crystalline structure and relatively nonpolar nature. Here are the initial steps to address this:

  • Understand the Compound's Properties: The solubility of this compound is highly dependent on the pH of the solution due to its ionizable carboxylic acid and pyridine functional groups.

  • pH Adjustment: The carboxylic acid group can be deprotonated at basic pH to form a more soluble carboxylate salt. Conversely, the pyridine nitrogen can be protonated at acidic pH, which can also increase solubility. A systematic pH-dependent solubility study is recommended.

  • Use of Co-solvents: For many biological assays, the use of a water-miscible organic co-solvent is a standard practice to increase the solubility of hydrophobic compounds.

Q2: What is "DMSO shock" and how can I avoid it?

"DMSO shock" refers to the precipitation of a compound when a concentrated DMSO stock solution is diluted into an aqueous buffer. This occurs because the compound is highly soluble in DMSO but poorly soluble in the resulting aqueous environment. To mitigate this:

  • Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally <0.5%) that your experimental system can tolerate.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of buffer, then add this intermediate solution to the final volume.

  • Vortexing During Addition: Add the compound stock solution to the aqueous buffer while vigorously vortexing. This promotes rapid dispersion and prevents the formation of localized high concentrations that can lead to precipitation.

Q3: Can I use pH modification to improve the solubility of this compound?

Yes, pH modification is a highly effective strategy. The compound has two key ionizable groups: the carboxylic acid and the pyridine nitrogen.

  • Basic pH: At a pH above the pKa of the carboxylic acid, the compound will be deprotonated to form a more soluble carboxylate anion.

  • Acidic pH: At a pH below the pKa of the pyridine nitrogen, the compound will be protonated to form a more soluble pyridinium salt.

It is crucial to determine the optimal pH for solubility that is also compatible with your experimental system (e.g., cell viability, enzyme activity).

Q4: How can I form a salt of my compound to improve its solubility?

Salt formation is a common and effective method for increasing the aqueous solubility of ionizable compounds.[1] For a carboxylic acid, you can form a salt by reacting it with a base. For a basic pyridine nitrogen, you can form a salt by reacting it with an acid. A screening of different counterions is often necessary to find a salt with the desired solubility and stability.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Compound precipitates immediately upon addition to aqueous buffer. Low aqueous solubility; "DMSO shock".1. Lower the final DMSO concentration.2. Use a stepwise dilution protocol.3. Add the compound stock to the vortexing buffer.4. Investigate the use of co-solvents.5. Explore pH modification of the buffer.
Compound appears soluble initially but precipitates over time. Supersaturated solution; the compound is not at thermodynamic equilibrium.1. Reduce the final concentration of the compound.2. Increase the percentage of co-solvent if compatible with the assay.3. Consider using a solubilizing agent like a surfactant (e.g., Tween® 80), if your assay allows.
Inconsistent results between experiments. Variable precipitation of the compound.1. Visually inspect for precipitation before each experiment.2. Prepare fresh dilutions for each experiment.3. Meticulously standardize the dilution protocol.
Low or no biological activity observed. The actual concentration of the soluble compound is much lower than the nominal concentration due to precipitation.1. Address the solubility issues using the steps above.2. Determine the kinetic solubility of the compound in the final assay buffer.

Data Presentation

The following tables provide illustrative examples of solubility data for this compound. Note: This data is hypothetical and should be used as a guide for experimental design.

Table 1: Illustrative Solubility of this compound in Common Solvents at Room Temperature

SolventSolubility (µg/mL)
Water< 1
Phosphate-Buffered Saline (PBS, pH 7.4)< 5
Dimethyl Sulfoxide (DMSO)> 50,000
Ethanol~2,000
Methanol~1,500
Acetone~500
Acetonitrile~300

Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound at Room Temperature

pHApparent Solubility (µg/mL)Predominant Species
2.0~50Pyridinium Cation
4.0~10Zwitterion/Neutral
6.0< 5Neutral/Carboxylate Anion
8.0~100Carboxylate Anion
10.0> 500Carboxylate Anion

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh 1.62 mg of this compound (MW: 162.15 g/mol ).

  • Add DMSO: Add 1 mL of high-purity, anhydrous DMSO.

  • Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of pH-Dependent Aqueous Solubility
  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 8, 10).

  • Add Excess Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples to pellet the undissolved solid.

  • Sample and Dilute: Carefully take a known volume of the supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC).

  • Quantify: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Protocol 3: Co-solvent Solubility Enhancement Study
  • Prepare Co-solvent Buffers: Prepare a series of your primary aqueous buffer (e.g., PBS pH 7.4) containing different concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% DMSO or ethanol).

  • Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock into the co-solvent buffers.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a plate reader (at a wavelength such as 620 nm). The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility under those conditions.

Protocol 4: Small-Scale Salt Formation Screening
  • Select Counterions: Choose a range of pharmaceutically acceptable acids and bases as potential counterions.

    • Bases (for the carboxylic acid): Sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, L-lysine.

    • Acids (for the pyridine nitrogen): Hydrochloric acid, sulfuric acid, methanesulfonic acid, maleic acid, phosphoric acid.

  • Dissolve Compound: Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol or methanol).

  • Add Counterion: In separate vials, add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of each selected counterion to the compound solution.

  • Induce Precipitation: Allow the solvent to evaporate slowly or add an anti-solvent (a solvent in which the salt is expected to be insoluble) to induce precipitation.

  • Isolate and Characterize: Isolate any resulting solids by filtration and characterize them to confirm salt formation (e.g., using techniques like melting point, FTIR, or NMR).

  • Solubility Testing: Determine the aqueous solubility of the confirmed salts using Protocol 2.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Issue cluster_troubleshooting Troubleshooting Strategies cluster_outcome Desired Outcome start Start with solid compound stock Prepare concentrated stock (e.g., 10 mM in DMSO) start->stock issue Precipitation in Aqueous Buffer stock->issue ph_mod pH Modification issue->ph_mod Strategy 1 cosolvent Co-solvent System issue->cosolvent Strategy 2 salt Salt Formation issue->salt Strategy 3 end Soluble Compound for Assay ph_mod->end cosolvent->end salt->end

Caption: Troubleshooting workflow for solubility issues.

ph_solubility_relationship cluster_pH pH Scale cluster_ionization Ionization State cluster_solubility Relative Aqueous Solubility acidic Acidic (pH < pKa_pyridine) neutral Neutral cation Protonated (Cationic) acidic->cation basic Basic (pH > pKa_acid) zwitterion Neutral/Zwitterionic neutral->zwitterion anion Deprotonated (Anionic) basic->anion high_sol_acid Increased cation->high_sol_acid low_sol Low zwitterion->low_sol high_sol_base Greatly Increased anion->high_sol_base

Caption: Relationship between pH, ionization, and solubility.

salt_formation_workflow start Start: Poorly Soluble This compound dissolve Dissolve in a suitable organic solvent (e.g., Ethanol) start->dissolve screen Screen Counterions (Acids and Bases) dissolve->screen precipitate Induce Precipitation (Evaporation or Anti-solvent) screen->precipitate isolate Isolate Solid precipitate->isolate characterize Characterize Solid (e.g., NMR, FTIR) isolate->characterize test_solubility Test Aqueous Solubility of New Salt Form characterize->test_solubility end End: Soluble Salt Form Identified test_solubility->end

Caption: Workflow for salt formation screening.

References

Technical Support Center: 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in solution?

A1: While specific stability data for this compound is not extensively published, studies on closely related pyrrolopyridine derivatives, such as pyrrolo[3,4-c]pyridine-1,3-diones, provide valuable insights. Based on this information, this compound is anticipated to be:

  • Most stable in neutral aqueous solutions.

  • Labile in acidic conditions.

  • Extremely unstable in alkaline (basic) conditions. [1][2]

  • Susceptible to photodegradation. [1]

  • Potentially sensitive to oxidizing agents , with the degree of sensitivity depending on the specific chemical structure.[1]

Q2: What are the likely degradation pathways for this compound?

A2: The degradation of the pyrrolopyridine core structure is likely to involve the cleavage of the fused ring system. For similar pyrrolopyridine derivatives, degradation has been observed to occur through the breaking of the pyrrolo[3,4-c]pyridine-1,3-dione, piperazine, and/or tetrahydroisoquinoline rings.[1][2] For this compound, hydrolysis of the amide bond in the pyrrole ring and decarboxylation are potential degradation pathways, especially under acidic or basic conditions.

Q3: What solvents are recommended for preparing stock solutions?

A3: For optimal stability, it is recommended to prepare stock solutions in a neutral, aprotic solvent such as DMSO or DMF and store them at low temperatures, protected from light. For aqueous experiments, prepare fresh solutions in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) immediately before use. Avoid using acidic or basic aqueous solutions for long-term storage.

Q4: How should I store solutions of this compound?

A4: To minimize degradation, solutions should be:

  • Stored at -20°C or -80°C.

  • Protected from light by using amber vials or by wrapping containers in aluminum foil.

  • Blanketed with an inert gas like argon or nitrogen if long-term storage of a solution is necessary, especially if the solvent is not degassed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of compound in solution pH instability: The solution may be too acidic or basic.Ensure the pH of aqueous solutions is neutral (pH 6-8). Use buffered solutions for experiments.
Photodegradation: Exposure to ambient or UV light.Protect solutions from light at all times by using amber vials or covering containers with foil.
Oxidation: Presence of dissolved oxygen or oxidizing agents.Use degassed solvents. If necessary, add antioxidants (with caution, as they may interfere with experiments).
Precipitation of the compound Poor solubility: The concentration of the compound exceeds its solubility in the chosen solvent.Determine the solubility of the compound in your desired solvent. Consider using a co-solvent system or preparing a more dilute solution.
pH-dependent solubility: The compound may be less soluble at certain pH values.Assess the solubility at different pH levels to find the optimal range for your experiment.
Appearance of unexpected peaks in HPLC analysis Degradation: The compound is degrading under the experimental or storage conditions.Refer to the stability profile and troubleshooting tips above. Conduct a forced degradation study to identify potential degradants.
Contamination: The solvent or glassware may be contaminated.Use high-purity solvents and ensure all glassware is thoroughly cleaned.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.[3][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 2 hours.

    • At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at 60°C in the dark for 48 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark at the same temperature.

    • Analyze the samples at appropriate time intervals.

3. Analytical Method:

  • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm and the lambda max).

  • Analysis: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)Parent Compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Area %)
0.1 M HCl (60°C)2485.2210.5 (RRT 0.8)
0.1 M NaOH (25°C)215.7445.3 (RRT 0.5)
3% H₂O₂ (25°C)2492.115.8 (RRT 1.2)
Thermal (60°C)4898.50-
Photolytic2475.4318.2 (RRT 0.9)

RRT = Relative Retention Time

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 25°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation Expose to thermal Thermal (60°C, dark) stock->thermal Expose to photo Photolytic (UV/Vis light) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for acid/base) sampling->neutralize If applicable hplc RP-HPLC Analysis sampling->hplc neutralize->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data G cluster_degradation Degradation Pathways cluster_products Potential Products parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation_node Oxidation parent->oxidation_node photolysis Photolysis parent->photolysis ring_opened Ring-Opened Products hydrolysis->ring_opened decarboxylated Decarboxylated Product hydrolysis->decarboxylated oxidized Oxidized Derivatives (e.g., N-oxides) oxidation_node->oxidized photoproducts Photodegradants photolysis->photoproducts

References

Technical Support Center: Crystallization of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound is a heterocyclic organic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of approximately 162.15 g/mol . It is a solid at room temperature.

Q2: What solvents are commonly used for the crystallization of similar heterocyclic compounds?

For related azaindole and pyridine carboxylic acid derivatives, polar organic solvents are often a good starting point. Based on the solubility of similar compounds, solvents such as ethanol, methanol, and chloroform may be effective. Water has also been noted as a solvent for some related pyridine carboxylic acids, though the target compound's solubility in water is likely low. Solvent systems for chromatography of related compounds include ethyl acetate in hexanes or dichloromethane in methanol, which can also provide clues for anti-solvents in crystallization.

Q3: Are there any known issues with the stability of this compound during experimental procedures?

Nitrogen-containing heterocyclic compounds can sometimes be sensitive to acidic conditions. For instance, during purification by column chromatography, the acidic nature of silica gel can potentially cause degradation or poor separation. Using neutral or basic alumina, or deactivating the silica gel with a base like triethylamine, can mitigate this issue. While this is more relevant to chromatography, it is a factor to consider if acidic conditions are present during crystallization.

Troubleshooting Crystallization

This section addresses common problems encountered during the crystallization of this compound.

Issue 1: The compound "oils out" and does not form crystals.

  • Potential Cause: The melting point of your compound is lower than the temperature of the solution, causing it to separate as a liquid instead of a solid. Impurities can also lower the melting point and contribute to oiling out.

  • Troubleshooting Suggestions:

    • Lower the crystallization temperature: After dissolving the compound in the hot solvent, allow it to cool more slowly and to a lower final temperature. Using a cooling bath with a gradual temperature decrease can be beneficial.

    • Use a lower-boiling point solvent: If the current solvent has a high boiling point, switching to a more volatile solvent might prevent the solution from being too hot during the initial stages of cooling.

    • Increase the solvent volume: Adding more solvent can lower the saturation temperature and may prevent oiling out.

    • Purify the material further: If impurities are suspected, consider an additional purification step, such as column chromatography, before attempting recrystallization.

Issue 2: No crystals form, even after extended cooling.

  • Potential Cause: The compound is too soluble in the chosen solvent, and the solution is not supersaturated upon cooling.

  • Troubleshooting Suggestions:

    • Reduce the amount of solvent: If the solution is too dilute, you can heat it to evaporate some of the solvent and then attempt to cool it again.

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a few crystals of the pure compound, add a single, small crystal to the supersaturated solution to act as a template for further crystal growth.

    • Add an anti-solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to your solution at room temperature until it becomes slightly cloudy, then heat the solution until it is clear again and allow it to cool slowly.

    • Change the solvent: The compound may be too soluble in the current solvent. Experiment with solvents of different polarities.

Issue 3: The resulting crystals are very small or appear as a powder.

  • Potential Cause: Crystallization occurred too rapidly due to a high level of supersaturation.

  • Troubleshooting Suggestions:

    • Slow down the cooling process: Instead of placing the flask in an ice bath immediately, allow it to cool to room temperature on the benchtop first, and then transfer it to a cooling bath. Insulating the flask can also help to slow the cooling rate.

    • Use a solvent system that provides lower solubility: A solvent in which the compound is slightly less soluble will lead to a slower rate of crystallization and potentially larger crystals.

    • Redissolve and recrystallize: Heat the solution to redissolve the powder, perhaps adding a small amount of additional solvent, and then cool it more slowly.

Issue 4: The purity of the crystals is low.

  • Potential Cause: Impurities were incorporated into the crystal lattice during rapid crystallization, or the chosen solvent did not effectively differentiate between the compound and the impurities.

  • Troubleshooting Suggestions:

    • Perform a second recrystallization: Recrystallizing the material a second time can often significantly improve purity.

    • Choose a different solvent: The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

    • Wash the crystals: After filtering the crystals, wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

Data Presentation

Table 1: Qualitative Solubility of Related Pyrrolopyridine Carboxylic Acids

CompoundWaterPolar Organic Solvents (e.g., Methanol, Ethanol)Non-Polar Organic Solvents (e.g., Chloroform)
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acidSlightly SolubleSolubleSoluble

This table provides a qualitative guide based on data for a structurally similar compound. Experimental verification of the solubility of this compound in various solvents is recommended.

Experimental Protocols

General Protocol for Recrystallization

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and with heating. Good candidate solvents will show low solubility at room temperature and high solubility at elevated temperatures. Start with polar solvents like ethanol or methanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this period. To maximize the yield, you can then place the flask in an ice bath or refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Mandatory Visualization

TroubleshootingWorkflow Start Start Crystallization Dissolve Dissolve Compound in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Result Crystals Formed? Cool->Result GoodCrystals Good Quality Crystals Result->GoodCrystals Yes OilingOut Compound Oils Out Result->OilingOut No, Oils Out NoCrystals No Crystals Form Result->NoCrystals No, Clear Solution PoorCrystals Poor Crystal Quality (small, impure) Result->PoorCrystals Yes, but Poor Quality TroubleshootOiling Troubleshoot Oiling Out: - Lower cooling temp - Use more solvent - Change solvent OilingOut->TroubleshootOiling TroubleshootNoCrystals Troubleshoot No Crystals: - Reduce solvent volume - Induce (scratch/seed) - Add anti-solvent NoCrystals->TroubleshootNoCrystals TroubleshootPoorCrystals Troubleshoot Poor Quality: - Slow down cooling - Change solvent - Recrystallize PoorCrystals->TroubleshootPoorCrystals TroubleshootOiling->Dissolve Retry TroubleshootNoCrystals->Cool Retry TroubleshootPoorCrystals->Dissolve Retry

Caption: Troubleshooting workflow for the crystallization of this compound.

Technical Support Center: Scale-up Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the 1H-pyrrolo[3,2-c]pyridine core structure?

A1: The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold often involves multi-step sequences. Common strategies include the construction of the pyrrole ring onto a pre-functionalized pyridine or vice versa. Key reactions frequently employed are palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to form key C-C and C-N bonds.[1][2] Another approach involves the Bischler reaction with diaminopyridines.[3]

Q2: What are the critical parameters to consider when scaling up the synthesis of this compound?

A2: When moving from laboratory to pilot or industrial scale, several parameters become critical. These include:

  • Reaction Kinetics and Heat Transfer: Exothermic or endothermic reactions need to be carefully managed to ensure consistent temperature profiles.

  • Mixing and Mass Transfer: Efficient stirring is crucial, especially in heterogeneous reaction mixtures, to ensure complete reaction and avoid localized "hot spots."

  • Reagent Addition Rates: Controlled addition of reagents can prevent side reactions and manage exotherms.

  • Work-up and Product Isolation: Procedures need to be adapted for larger volumes, considering factors like extraction efficiency, filtration times, and crystallization behavior.

  • Safety: A thorough risk assessment is necessary to handle large quantities of reagents and solvents safely.

Q3: Are there any known stability issues with 1H-pyrrolo[3,2-c]pyridine derivatives?

A3: While specific stability data for the target molecule is not extensively published, pyrrolopyridine scaffolds are generally stable. However, like many nitrogen-containing heterocycles, they can be sensitive to strong oxidizing agents. The carboxylic acid functionality may also require protection during certain reaction steps to avoid unwanted side reactions.

Troubleshooting Guides

Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Steps

Symptoms:

  • Incomplete conversion of starting materials observed by TLC or LC-MS analysis.

  • Formation of significant amounts of side products.

  • Low isolated yield of the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Deactivation The free N-H in the pyrrole ring can coordinate with the palladium catalyst, leading to its deactivation.[4] Consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., SEM, Boc, or Ts).[4]
Inappropriate Ligand Choice The choice of phosphine ligand is critical for successful cross-coupling. For heterocyclic systems, sterically hindered and electron-rich ligands often provide better results.[4]
Suboptimal Reaction Conditions Temperature, solvent, and base selection are crucial. These reactions may require elevated temperatures (80-120 °C) and extended reaction times.[4] Screen different bases such as NaOtBu, K₂CO₃, and Cs₂CO₃ and ensure solvents are dry.[1][4]
Problem 2: Difficulties in Product Purification

Symptoms:

  • Co-elution of impurities with the product during column chromatography.

  • Formation of an inseparable mixture of regioisomers.

  • Product oiling out or failing to crystallize.

Possible Causes and Solutions:

CauseRecommended Action
Residual Palladium Catalyst Traces of palladium can contaminate the final product. Employ scavenging agents like activated carbon or silica-based metal scavengers.
Formation of Isomers Inadequate regiocontrol during the synthesis can lead to a mixture of isomers. Re-evaluate the synthetic strategy to improve regioselectivity.
Crystallization Issues The product may be amorphous or have poor crystallization properties. Screen a variety of solvents and solvent mixtures for crystallization. Seeding with a small crystal of the pure product can also be beneficial.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Cross-Coupling for Arylation

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a halogenated 1H-pyrrolo[3,2-c]pyridine precursor with a boronic acid derivative.

Reagents and Materials:

  • Halogenated 1H-pyrrolo[3,2-c]pyridine precursor

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., DMF/H₂O mixture)

Procedure:

  • To a solution of the halogenated 1H-pyrrolo[3,2-c]pyridine precursor in a DMF/H₂O mixture, add the arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table presents hypothetical data for the scale-up of a key synthetic step, illustrating the impact of reaction conditions on yield and purity.

ParameterLab Scale (1 g)Pilot Scale (100 g)
Starting Material 1.0 g100.0 g
Solvent Volume 20 mL2.0 L
Reaction Time 12 h18 h
Yield 85%78%
Purity (by HPLC) 98%96%

Visualizations

Experimental_Workflow start Start: Halogenated Pyrrolopyridine Precursor step1 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->step1 step2 Work-up (Quenching, Extraction, Washing) step1->step2 step3 Purification (Column Chromatography/Crystallization) step2->step3 end Final Product: Arylated Pyrrolopyridine step3->end

Caption: A generalized experimental workflow for the arylation of a pyrrolopyridine core.

Troubleshooting_Logic start Low Yield in Cross-Coupling cause1 Catalyst Deactivation? start->cause1 cause2 Suboptimal Conditions? cause1->cause2 No solution1 Protect Pyrrole N-H cause1->solution1 Yes cause3 Poor Ligand Choice? cause2->cause3 No solution2 Optimize T, Solvent, Base cause2->solution2 Yes solution3 Screen Ligands cause3->solution3 Yes

References

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. This document addresses common issues, potential byproducts, and their identification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 1H-pyrrolo[3,2-c]pyridine core?

A1: Common methods for constructing the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) skeleton include modifications of classical indole syntheses and methods starting from substituted pyridines. Key strategies include:

  • Fischer Indole Synthesis: This classic method can be adapted for azaindoles, but the electron-deficient nature of the pyridine ring often requires harsh acidic conditions, which can lead to low yields and side reactions.[1]

  • Batcho-Leimgruber Indole Synthesis: This is a versatile and often high-yielding method for preparing azaindoles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches frequently utilize palladium-catalyzed reactions, such as Sonogashira, Suzuki, and Heck couplings, starting from functionalized pyridine precursors.

  • Bartoli Indole Synthesis: This method has proven effective for the preparation of azaindoles.

Q2: I am observing a low yield in my final hydrolysis step from the ethyl ester to the carboxylic acid. What are the potential causes?

A2: Low yields during the hydrolysis of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate can be attributed to several factors:

  • Incomplete Hydrolysis: The ester may be resistant to hydrolysis. Ensure you are using a sufficient excess of base (e.g., LiOH or NaOH) and an adequate reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Product Degradation: The target carboxylic acid may be unstable under the reaction conditions. Prolonged exposure to strong base or high temperatures can lead to decomposition.

  • Workup Issues: The product, being an amino acid-like zwitterion, might have high water solubility, leading to losses during aqueous workup and extraction. Careful pH adjustment to the isoelectric point can aid in precipitation or extraction.

Q3: I have an impurity with a mass corresponding to the decarboxylated product. How can I avoid this?

A3: Decarboxylation of heteroaromatic carboxylic acids can occur, especially at elevated temperatures or under acidic conditions. To minimize decarboxylation:

  • Avoid Excessive Heat: During the final purification steps, such as recrystallization or drying, avoid unnecessarily high temperatures.

  • Neutralize Carefully: After hydrolysis, carefully neutralize the reaction mixture. Strongly acidic conditions during workup can promote decarboxylation.

  • Purification Method: If decarboxylation is a persistent issue, consider purification methods that do not involve high temperatures, such as precipitation or column chromatography at room temperature.

Q4: My NMR spectrum shows unidentifiable aromatic signals. What could they be?

A4: Unidentified aromatic signals can arise from several sources:

  • Starting Materials: Incomplete reaction can leave starting materials or intermediates in your final product.

  • Side Reactions: Depending on the synthetic route, side reactions such as over-nitration of pyridine precursors, or rearrangements during cyclization (e.g., in the Fischer indole synthesis) can lead to isomeric byproducts.

  • Ring-Opened Products: Under harsh hydrolysis conditions, the pyrrole ring can potentially undergo cleavage.

A thorough analysis of 2D NMR spectra (COSY, HSQC, HMBC) can help in elucidating the structure of these unknown impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution Byproduct Identification
Low yield in the final hydrolysis step Incomplete reaction.Increase reaction time, temperature, or concentration of the base (e.g., LiOH, NaOH). Monitor reaction progress by TLC or LC-MS.The primary impurity will be the starting ethyl ester. This can be identified by comparing the 1H NMR spectrum to a reference, looking for the characteristic ethyl quartet and triplet signals.
Product degradation.Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time).Degradation products can be complex. LC-MS analysis may reveal fragments with lower molecular weights than the target compound.
Loss of product during workup.Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to induce precipitation. If extracting, use a suitable polar organic solvent and perform multiple extractions.Not applicable (product loss).
Presence of decarboxylated byproduct High temperatures during reaction or workup.Avoid excessive heating during all steps, especially after the carboxylic acid is formed. Dry the final product under vacuum at a moderate temperature.The decarboxylated product, 1H-pyrrolo[3,2-c]pyridine, will have a mass 44 units less than the target acid. In the 1H NMR, the signal for the proton at the 2-position will appear as a singlet or a doublet depending on the coupling with the N-H proton.
Formation of polymeric/tar-like material Harsh acidic conditions in cyclization steps (e.g., Fischer indole synthesis).Optimize the acid catalyst and concentration. Use milder Lewis acids or solid-supported acid catalysts. Control the reaction temperature carefully.These materials are often intractable and difficult to characterize by standard NMR or MS techniques.
Presence of unreacted starting materials/intermediates Inefficient reaction conditions.Re-evaluate the reaction parameters for each step (temperature, time, stoichiometry of reagents). Ensure the purity of all starting materials and solvents.Compare the 1H NMR and LC-MS data of the crude product with those of the starting materials and expected intermediates.
Incomplete removal of Boc protecting group Insufficient acid or reaction time.Increase the concentration of trifluoroacetic acid (TFA) or the reaction time. Monitor the deprotection by TLC.The Boc-protected intermediate will have a significantly different Rf value on TLC and a characteristic signal around 1.5 ppm in the 1H NMR spectrum. Its mass will be 100 units higher than the deprotected product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Illustrative)

This protocol is a generalized procedure based on common methods for synthesizing related azaindole esters.

  • Step 1: Synthesis of a Suitable Pyridine Precursor (e.g., 4-chloro-3-nitropyridine)

    • Nitration of 4-chloropyridine can be achieved using a mixture of fuming nitric acid and sulfuric acid. Careful temperature control is crucial to avoid over-nitration.

  • Step 2: Introduction of the Pyrrole Moiety Precursor

    • A common method is the reaction of the nitropyridine with a reagent that can form the pyrrole ring, such as a vinyl Grignard reagent in a Bartoli-type reaction, or reaction with an enolate in a Batcho-Leimgruber approach.

  • Step 3: Reductive Cyclization

    • The nitro group is reduced (e.g., using Fe/AcOH or catalytic hydrogenation) to an amine, which then cyclizes to form the pyrrolo[3,2-c]pyridine core.

  • Step 4: Introduction of the Carboxylate Group

    • If not introduced earlier, the 2-carboxylate can be installed via formylation followed by oxidation, or by direct carboxylation of a lithiated intermediate. A more common route involves building the ring with the carboxylate precursor already in place.

Protocol 2: Hydrolysis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
  • Dissolve ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol or ethanol and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Carefully acidify the aqueous layer with 1N HCl to a pH of approximately 3-4. The product may precipitate at its isoelectric point.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer multiple times with a polar organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Azaindole Synthesis.

Synthetic MethodTypical Catalyst/ReagentsTemperature (°C)Typical Yields (%)Common Byproducts
Fischer Indole Synthesis Strong acids (H₂SO₄, PPA)100 - 18020 - 60Isomeric products, polymeric tars
Batcho-Leimgruber DMF-DMA, then reducing agent (e.g., H₂/Pd-C)100 - 150 (cyclization)50 - 80Incomplete cyclization products
Bartoli Synthesis Vinyl Grignard reagents-78 to RT30 - 70Rearrangement products
Palladium-catalyzed coupling Pd catalyst, ligand, base80 - 12060 - 95Homocoupling products, dehalogenated starting materials

Mandatory Visualizations

Synthesis_Workflow A 4-Substituted Pyridine B Introduction of Pyrrole Precursor Moiety A->B e.g., Nitration, Halogenation C Reductive Cyclization B->C e.g., Batcho-Leimgruber or Bartoli conditions D Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate C->D Formation of the core structure E Hydrolysis D->E LiOH or NaOH F This compound E->F Acidification

Caption: General synthetic workflow for this compound.

Troubleshooting_Byproducts cluster_synthesis Synthesis of Ethyl Ester cluster_hydrolysis Hydrolysis Step A Starting Pyridine B Desired Intermediate A->B C Over-nitrated Pyridine A->C D Incomplete Cyclization Product B->D E Ethyl Ester F Target Carboxylic Acid E->F G Unreacted Ethyl Ester E->G Incomplete Reaction H Decarboxylated Product F->H Side Reaction (Heat/Acid) ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Differentiation, Survival Transcription->Proliferation Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative (Inhibitor) Inhibitor->ERK

References

Technical Support Center: Refining Purification of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. The guidance is structured to address specific experimental challenges in a clear question-and-answer format.

General Purification Workflow

The purification of this compound, a polar heterocyclic compound, typically involves a multi-step approach to achieve high purity. The general workflow combines recrystallization and column chromatography.

Purification Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization filtration1 Filtration recrystallization->filtration1 mother_liquor Mother Liquor filtration1->mother_liquor Filtrate column_chromatography Column Chromatography filtration1->column_chromatography Solid fraction_collection Fraction Collection & Purity Analysis (TLC/LC-MS) column_chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_product Pure Product solvent_evaporation->pure_product

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Crystallization Issues

Q1: My compound is not crystallizing. What should I do?

A1: If your compound fails to crystallize from solution, several techniques can be employed to induce crystallization:

  • Add a Seed Crystal: Introduce a small crystal of the pure compound to the solution to serve as a nucleation point.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide a surface for crystal formation.

  • Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of the compound.

  • Lower the Temperature: Cool the solution in an ice bath or refrigerator to further decrease solubility.

  • Change the Solvent System: If the above methods fail, the solvent system may be inappropriate. Experiment with different solvents or solvent mixtures.

Q2: The crystallization is happening too quickly, resulting in an impure powder. How can I slow it down?

A2: Rapid crystallization often traps impurities. To slow down the process:

  • Increase the Solvent Volume: Add a bit more of the "soluble solvent" to keep the compound in solution for a longer period during cooling.

  • Insulate the Flask: Allow the flask to cool to room temperature slowly before moving it to a colder environment. Wrapping the flask in glass wool or placing it in a Dewar can help.

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the solid and then allow it to cool at a much slower rate.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: For polar carboxylic acids like this, polar protic solvents are often a good starting point.[1] Experiment with the following, either as single solvents or in mixtures:

  • Ethanol

  • Methanol

  • Water

  • Ethanol/Water mixture

  • Methanol/Water mixture

A related isomer, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, is noted to be slightly soluble in water, which suggests that a mixed solvent system with water could be effective.[2]

Column Chromatography Issues

Q1: What is a good starting point for column chromatography of this compound?

A1: For azaindole derivatives, a gradient elution on silica gel is a common starting point.[3]

  • Stationary Phase: Silica gel is standard. If you observe significant streaking or degradation, consider using neutral or basic alumina, as nitrogen-containing heterocycles can be sensitive to the acidic nature of silica.[3]

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[3]

Q2: My compound is streaking or tailing on the TLC plate and column. How can I fix this?

A2: Streaking is a common issue with polar and basic compounds like pyridines and carboxylic acids on silica gel.[1] This is often due to strong interactions with the acidic silica. To mitigate this:

  • Add a Modifier to the Eluent:

    • For carboxylic acids, adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase can suppress the deprotonation of the carboxylic acid, leading to sharper peaks.

    • For the basic pyridine nitrogen, adding a small amount (0.1-1%) of a volatile base like triethylamine can improve the peak shape.[3]

  • Use a Different Stationary Phase: As mentioned, switching to neutral or basic alumina can be effective.[3]

Q3: I have low yield after column chromatography. What are the potential causes?

A3: Low yield can stem from several factors. The following troubleshooting guide can help pinpoint the issue.

Troubleshooting Low Yield start Low Yield After Column check_tlc Compound on baseline of TLC? start->check_tlc check_streaking Significant streaking? check_tlc->check_streaking No solution_polarity Increase eluent polarity check_tlc->solution_polarity Yes check_solubility Insoluble at top of column? check_streaking->check_solubility No solution_modifier Add modifier (acid/base) to eluent check_streaking->solution_modifier Yes check_degradation Compound degradation on silica? check_solubility->check_degradation No solution_loading Use stronger loading solvent check_solubility->solution_loading Yes solution_stationary_phase Switch to neutral/basic alumina check_degradation->solution_stationary_phase Yes Acid-Base Extraction Logic start Crude Product in Organic Solvent add_base Extract with aq. Base (e.g., NaHCO3) start->add_base acidify Acidify Aqueous Layer (e.g., with HCl) add_base->acidify Aqueous Layer (contains deprotonated product) extract_org Extract with Organic Solvent acidify->extract_org pure_product Purified Product in Organic Layer extract_org->pure_product

References

Validation & Comparative

Validating the Efficacy of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid and its Derivatives: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 1H-pyrrolo[3,2-c]pyridine-based compounds, focusing on their in vitro efficacy and outlining a framework for future in vivo validation. While direct in vivo efficacy data for 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is not currently available in the public domain, extensive in vitro studies on its derivatives highlight promising anticancer and anti-inflammatory properties. This document summarizes the existing preclinical data, proposes detailed protocols for future in vivo studies, and compares the potential of these compounds against established therapeutic alternatives.

Section 1: In Vitro Efficacy of 1H-pyrrolo[3,2-c]pyridine Derivatives

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant biological activity in various in vitro assays, primarily as inhibitors of tubulin polymerization and FMS kinase.

1.1. As Colchicine-Binding Site Inhibitors for Anticancer Applications

Several studies have reported the synthesis and in vitro evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization by binding to the colchicine site. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Data Presentation: In Vitro Antiproliferative Activity

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
10t HeLa (Cervical Cancer)0.12[1][2]
SGC-7901 (Gastric Cancer)0.15[1][2]
MCF-7 (Breast Cancer)0.21[1][2]
8g A375P (Melanoma)Nanomolar range[3]
9d A375P (Melanoma)Nanomolar range[3]

1.2. As FMS Kinase Inhibitors for Cancer and Inflammatory Disorders

A series of diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (CSF-1R).[4][5][6] FMS kinase is a key regulator of macrophage and osteoclast function and is implicated in the progression of various cancers and inflammatory diseases like rheumatoid arthritis.[7][8]

Data Presentation: In Vitro FMS Kinase Inhibition

Compound IDTargetIC50 (nM)NotesReference
1r FMS Kinase303.2 times more potent than the lead compound KIST101029.[4][5][6]
Bone Marrow-Derived Macrophages (BMDM)84Demonstrates potential anti-inflammatory effects.[4][5][6]
1e FMS Kinase60[4][5][6]
KIST101029 (Lead Compound) FMS Kinase96[4][5][6]

Section 2: Proposed In Vivo Efficacy Validation

The promising in vitro data warrants further investigation through in vivo studies to assess the therapeutic potential of 1H-pyrrolo[3,2-c]pyridine derivatives in a whole-organism context. Below are detailed, hypothetical experimental protocols for evaluating these compounds in relevant animal models.

2.1. Experimental Protocol: Xenograft Model for Anticancer Efficacy

This protocol describes a typical workflow for evaluating the in vivo anticancer efficacy of a 1H-pyrrolo[3,2-c]pyridine derivative (designated as "Test Compound") in a mouse xenograft model.

Experimental Workflow

G cluster_0 Pre-study cluster_1 Study Initiation cluster_2 Treatment Phase cluster_3 Endpoint Analysis cell_culture 1. Cell Line Selection (e.g., HeLa, A375P) animal_procurement 2. Animal Procurement (e.g., Athymic Nude Mice) cell_culture->animal_procurement acclimatization 3. Acclimatization (1-2 weeks) animal_procurement->acclimatization tumor_implantation 4. Tumor Cell Implantation (Subcutaneous) acclimatization->tumor_implantation tumor_growth 5. Tumor Growth Monitoring (to ~100-150 mm³) tumor_implantation->tumor_growth randomization 6. Randomization into Treatment Groups tumor_growth->randomization treatment_admin 7. Treatment Administration (e.g., Oral Gavage, IP Injection) randomization->treatment_admin monitoring 8. Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment_admin->monitoring euthanasia 9. Euthanasia & Tumor Excision monitoring->euthanasia data_analysis 10. Data Analysis (Tumor Growth Inhibition, etc.) euthanasia->data_analysis histopathology 11. Histopathology & Biomarker Analysis euthanasia->histopathology

In vivo xenograft study workflow.

Methodology:

  • Cell Culture: HeLa or A375P cells are cultured under standard conditions.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 2-5 x 10^6 cells in 100 µL of Matrigel are injected subcutaneously into the flank of each mouse.

  • Treatment Groups:

    • Vehicle Control (e.g., DMSO/Saline)

    • Test Compound (e.g., 25 mg/kg, daily oral gavage)

    • Positive Control (e.g., Paclitaxel, 10 mg/kg, intraperitoneal injection, twice weekly)

  • Efficacy Endpoints:

    • Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

    • Body weight is recorded daily as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and processed for histopathology and biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

  • Statistical Analysis: Tumor growth curves are analyzed using a two-way ANOVA with post-hoc tests. Final tumor weights are compared using a one-way ANOVA.

2.2. Experimental Protocol: Collagen-Induced Arthritis Model for Anti-inflammatory Efficacy

To evaluate the potential of FMS kinase-inhibiting derivatives in inflammatory conditions, a collagen-induced arthritis (CIA) model in mice can be utilized.

Experimental Workflow

G cluster_0 Induction Phase cluster_1 Treatment & Monitoring cluster_2 Data Analysis immunization1 1. Primary Immunization (Bovine Type II Collagen in CFA) immunization2 2. Booster Immunization (Day 21, Collagen in IFA) immunization1->immunization2 onset 3. Onset of Arthritis (Clinical Scoring) immunization2->onset treatment 4. Treatment Initiation (Prophylactic or Therapeutic) onset->treatment monitoring 5. Clinical & Histological Assessment treatment->monitoring clinical_score 6. Arthritis Score Analysis monitoring->clinical_score histology 7. Histopathological Analysis of Joints clinical_score->histology cytokine 8. Cytokine Profiling (e.g., TNF-α, IL-6) histology->cytokine

Collagen-induced arthritis study workflow.

Methodology:

  • Animal Model: DBA/1 mice (8-10 weeks old) are used.

  • Induction of Arthritis: Mice are immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization on day 21.

  • Treatment Groups:

    • Vehicle Control

    • Test Compound (e.g., 50 mg/kg, daily oral gavage)

    • Positive Control (e.g., Methotrexate, 1 mg/kg, twice weekly)

  • Efficacy Endpoints:

    • Clinical arthritis score is assessed 3-4 times per week.

    • Paw swelling is measured using calipers.

    • At the end of the study, joints are collected for histopathological analysis of inflammation, pannus formation, and bone erosion.

    • Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.

Section 3: Comparative Analysis with Alternative Therapies

3.1. Comparison with Other Colchicine-Binding Site Inhibitors

The 1H-pyrrolo[3,2-c]pyridine derivatives, as potential anticancer agents, can be compared to other colchicine-binding site inhibitors that have undergone in vivo evaluation.

Data Presentation: In Vivo Efficacy of Colchicine-Binding Site Inhibitors

CompoundAnimal ModelDose & RouteTumor Growth Inhibition (%)Reference
Combretastatin A-4 Phosphate (CA-4P) Murine Colon Adenocarcinoma100 mg/kg, IP>90 (vascular shutdown)[9]
ABT-751 (E7010) Human Colon Tumor Xenograft100 mg/kg, Oral50-70[10]
Hypothetical 1H-pyrrolo[3,2-c]pyridine derivative Human Cervical Cancer XenograftTBDTBD-

Signaling Pathway: Tubulin Polymerization Inhibition

G cluster_0 Cellular Processes cluster_1 Cell Fate tubulin αβ-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mitosis Mitotic Spindle Formation mt->mitosis transport Intracellular Transport mt->transport shape Cell Shape Maintenance mt->shape drug 1H-pyrrolo[3,2-c]pyridine Derivative drug->tubulin Binds to Colchicine Site arrest G2/M Arrest drug->arrest apoptosis Apoptosis arrest->apoptosis

Mechanism of action for colchicine-site inhibitors.

3.2. Comparison with Other FMS Kinase Inhibitors

For inflammatory diseases and certain cancers, the 1H-pyrrolo[3,2-c]pyridine FMS inhibitors can be benchmarked against other FMS kinase inhibitors with established in vivo activity.

Data Presentation: In Vivo Efficacy of FMS Kinase Inhibitors

CompoundAnimal ModelDiseaseEfficacy EndpointReference
Pexidartinib (PLX3397) Mouse Model of GlioblastomaCancerIncreased survival, reduced tumor-associated macrophages[7]
Ki20227 Mouse Model of CIARheumatoid ArthritisSignificant reduction in arthritis score[7]
Hypothetical 1H-pyrrolo[3,2-c]pyridine derivative Mouse Model of CIARheumatoid ArthritisTBD-

Signaling Pathway: FMS Kinase Inhibition

G cluster_0 Downstream Signaling cluster_1 Cellular Response csf1 CSF-1 fms FMS Kinase (CSF-1R) csf1->fms Binds & Activates pi3k PI3K/Akt fms->pi3k mapk MAPK/ERK fms->mapk drug 1H-pyrrolo[3,2-c]pyridine Derivative drug->fms Inhibits proliferation Proliferation pi3k->proliferation survival Survival pi3k->survival differentiation Differentiation mapk->differentiation

FMS kinase signaling pathway inhibition.

Conclusion

While the direct in vivo efficacy of this compound remains to be determined, its derivatives have shown considerable promise in in vitro studies as both anticancer and anti-inflammatory agents. The provided hypothetical in vivo study designs offer a roadmap for the preclinical validation of these compounds. Comparative analysis with existing therapies based on similar mechanisms of action suggests that the 1H-pyrrolo[3,2-c]pyridine scaffold is a valuable starting point for the development of novel therapeutics. Further research, particularly in animal models of cancer and inflammatory disease, is essential to fully elucidate the therapeutic potential of this class of compounds.

References

A Comparative Guide to 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid derivatives against other established kinase inhibitors, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of this scaffold in drug discovery and development.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising platform for the development of potent and selective kinase inhibitors. Derivatives of this core structure have demonstrated significant activity against a range of kinases implicated in cancer and other diseases. This guide focuses on a comparative analysis of these derivatives against well-established inhibitors targeting key kinases such as FMS, Haspin, MEK, and mTOR.

Quantitative Performance Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various 1H-pyrrolo[3,2-c]pyridine derivatives and established kinase inhibitors. It is important to note that IC50 values can be influenced by the specific assay conditions, such as ATP concentration and substrate used. The data presented here is compiled from various studies, and direct comparison should be made with caution.

Table 1: FMS Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Assay Conditions
KIST101029 (1H-pyrrolo[3,2-c]pyridine derivative)FMS96Not specified[1][2]
Compound 1r (1H-pyrrolo[3,2-c]pyridine derivative)FMS30Not specified[1][2]
Compound 1e (1H-pyrrolo[3,2-c]pyridine derivative)FMS60Not specified[1][2]
Imatinib Abl, c-Kit, PDGFR~250-1000 (for Abl)Varies
Pexidartinib (PLX3397) CSF1R (FMS)Not specifiedNot specified[3]

Table 2: Haspin Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Assay Conditions
1H-pyrrolo[3,2-g]isoquinoline derivative (Compound 10) Haspin23.6Not specified[4]
CHR-6494 Haspin2Not specified[5][6][7]

Table 3: MEK1 Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Assay Conditions
KIST101029 (Inhibits MEK signaling pathway)MEK (pathway)Not specifiedCell-based assay[3]
Trametinib MEK10.92Cell-free assay[8]
Trametinib MEK21.8Cell-free assay[8]

Table 4: mTOR Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Assay Conditions
KIST101029 (Inhibits mTOR signaling pathway)mTOR (pathway)Not specifiedCell-based assay[3]
Rapamycin (Sirolimus) mTORC1~0.1HEK293 cells[9]
Torin 1 mTOR~2-10In vitro kinase assay[10]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the discussed kinase inhibitors.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Trametinib Trametinib Trametinib->MEK KIST101029_MEK KIST101029 (Inhibits Pathway) KIST101029_MEK->MEK

Figure 1: Simplified MAPK/ERK Signaling Pathway and points of inhibition.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis, Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Rapamycin Rapamycin Rapamycin->mTORC1 KIST101029_mTOR KIST101029 (Inhibits Pathway) KIST101029_mTOR->mTORC1

Figure 2: Simplified PI3K/Akt/mTOR Signaling Pathway and points of inhibition.

Experimental Protocols

This section provides an overview of typical methodologies used for the key experiments cited in this guide. Specific details may vary between laboratories.

FMS Kinase Assay (ADP-Glo™ Format)

This assay quantifies FMS kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human FMS kinase

  • FMS peptide substrate (e.g., SYEGNSYTFIDPTQ)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)

  • Test compounds (e.g., 1H-pyrrolo[3,2-c]pyridine derivatives, Imatinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add FMS kinase and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Haspin Kinase Assay (Radiometric Format)

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate by Haspin kinase.

Materials:

  • Recombinant active Haspin kinase

  • Histone H3 protein or a peptide substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • Test compounds

  • Phosphocellulose paper or SDS-PAGE materials

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Set up the kinase reaction by combining Haspin kinase, substrate, and test compound in the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified time.

  • Stop the reaction (e.g., by adding 3% phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated radiolabeled ATP, or separate the reaction products by SDS-PAGE.

  • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Determine the IC50 values from the dose-response curves.

MEK1 Kinase Assay (Coupled Assay with ERK2)

This assay measures MEK1 activity by quantifying the phosphorylation of its substrate, inactive ERK2, which then phosphorylates a final substrate.

Materials:

  • Recombinant active MEK1 kinase

  • Inactive ERK2 kinase

  • Myelin Basic Protein (MBP) as a final substrate

  • ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT, 1 mM EGTA)

  • Test compounds

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Phosphocellulose paper or SDS-PAGE materials

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In the first step, incubate MEK1, inactive ERK2, and the test compound in the kinase buffer.

  • Initiate the activation of ERK2 by adding a low concentration of non-radiolabeled ATP.

  • Incubate to allow for ERK2 phosphorylation by MEK1.

  • In the second step, add MBP and [γ-³²P]ATP or [γ-³³P]ATP to the reaction mixture.

  • Incubate to allow for MBP phosphorylation by the now-active ERK2.

  • Stop the reaction and quantify the incorporated radioactivity as described for the Haspin kinase assay.

  • Calculate IC50 values from the dose-response curves.

mTOR Kinase Assay (LanthaScreen™ TR-FRET Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled substrate by mTOR.

Materials:

  • Recombinant mTOR kinase

  • Fluorescein-labeled substrate (e.g., a 4E-BP1 peptide)

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase reaction buffer

  • Test compounds

  • Low-volume 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds, mTOR kinase, and the fluorescein-labeled substrate to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the terbium-labeled anti-phospho-substrate antibody.

  • Incubate to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.

Conclusion

Derivatives of this compound represent a versatile scaffold for the development of kinase inhibitors with potential applications in oncology and other therapeutic areas. The data presented in this guide demonstrate their potent activity against several key kinases. While direct, head-to-head comparisons with established inhibitors under uniform conditions are limited in the public domain, the available information suggests that this class of compounds warrants further investigation. The experimental protocols provided herein offer a starting point for researchers looking to evaluate these and other novel kinase inhibitors in their own laboratories. Future studies focusing on selectivity profiling and in vivo efficacy will be crucial in determining the full therapeutic potential of this promising chemical series.

References

A Comparative Guide to 1H-pyrrolo[3,2-c]pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent biological activities. This guide provides a comparative analysis of two prominent classes of these derivatives that have shown significant promise in the field of oncology: colchicine-binding site inhibitors and FMS kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and therapeutic potential of these compounds.

The Strategic Advantage of the 1H-pyrrolo[3,2-c]pyridine Core

The rigid, bicyclic structure of the 1H-pyrrolo[3,2-c]pyridine core offers a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This structural rigidity is a key advantage in rational drug design, as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity. The pyrrole and pyridine rings also provide opportunities for a variety of chemical modifications to fine-tune the pharmacological properties of the derivatives.

Class 1: Colchicine-Binding Site Inhibitors - Disrupting the Cytoskeleton

A significant class of 1H-pyrrolo[3,2-c]pyridine derivatives has been engineered to interact with tubulin at the colchicine-binding site. These agents act as microtubule-targeting agents, disrupting the dynamic instability of microtubules, which are crucial for cell division, intracellular transport, and maintenance of cell shape. This disruption ultimately leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in rapidly dividing cancer cells.

Mechanism of Action: A Closer Look

The binding of these derivatives to the colchicine site on β-tubulin prevents the polymerization of α/β-tubulin heterodimers into microtubules. This leads to a cascade of downstream events culminating in apoptotic cell death.

1H_pyrrolo_derivative 1H-pyrrolo[3,2-c]pyridine Derivative Binding Binding 1H_pyrrolo_derivative->Binding Tubulin β-Tubulin (Colchicine Site) Tubulin->Binding Polymerization_Inhibition Inhibition of Tubulin Polymerization Binding->Polymerization_Inhibition Microtubule_Disruption Microtubule Network Disruption Polymerization_Inhibition->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Microtubute_Disruption Microtubute_Disruption Microtubute_Disruption->G2M_Arrest

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed key features for potent anti-tubulin activity. A common structural motif is a 1-aryl-6-aryl-1H-pyrrolo[3,2-c]pyridine core. The nature and substitution pattern of these aryl groups significantly influence the antiproliferative activity. For instance, a 3,4,5-trimethoxyphenyl group at the 1-position, mimicking the A-ring of combretastatin A-4, is often favored. The B-ring at the 6-position offers a site for modification to enhance potency and modulate physicochemical properties. One of the most potent compounds identified in a recent study, compound 10t , features an indolyl moiety as the B-ring.[1][2]

Class 2: FMS Kinase Inhibitors - Targeting the Tumor Microenvironment

Another promising class of 1H-pyrrolo[3,2-c]pyridine derivatives functions as inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase. FMS kinase is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. In the context of cancer, FMS signaling is implicated in promoting the survival and function of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment and promote tumor growth, invasion, and metastasis.

Mechanism of Action: A Closer Look

By inhibiting FMS kinase, these derivatives can reduce the population of TAMs, thereby reprogramming the tumor microenvironment to be less hospitable for cancer cells and potentially enhancing the efficacy of other cancer therapies, including immunotherapy.

1H_pyrrolo_derivative 1H-pyrrolo[3,2-c]pyridine Derivative Inhibition Inhibition 1H_pyrrolo_derivative->Inhibition FMS_Kinase FMS Kinase (CSF-1R) FMS_Kinase->Inhibition TAM_Survival Tumor-Associated Macrophage (TAM) Survival & Proliferation Inhibition->TAM_Survival decreases Immunosuppression Immunosuppressive Tumor Microenvironment TAM_Survival->Immunosuppression promotes Tumor_Growth Tumor Growth, Invasion, & Metastasis Immunosuppression->Tumor_Growth promotes

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

For the FMS kinase inhibitors, a diarylamide or diarylurea scaffold attached to the 1H-pyrrolo[3,2-c]pyridine core is a common feature. The nature of the substituents on the terminal phenyl ring significantly impacts potency and selectivity. Studies have shown that certain substitution patterns can lead to highly potent and selective inhibitors. For example, compound 1r from a studied series, a diarylamide derivative, emerged as a potent and selective FMS kinase inhibitor.[3][4]

Comparative Performance Analysis

A direct comparison of the two classes reveals distinct pharmacological profiles and potential therapeutic applications.

FeatureColchicine-Binding Site InhibitorsFMS Kinase Inhibitors
Primary Target β-TubulinFMS Kinase (CSF-1R)
Mechanism of Action Inhibition of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.Inhibition of FMS kinase signaling, leading to depletion of tumor-associated macrophages.
Therapeutic Strategy Direct cytotoxicity to cancer cells.Modulation of the tumor microenvironment.
Representative Compound 10t [1][2]1r [3][4]
In Vitro Potency (IC50) 0.12 - 0.21 µM against HeLa, SGC-7901, and MCF-7 cell lines for compound 10t .[1][2]30 nM against FMS kinase for compound 1r . Antiproliferative IC50 values of 0.15 - 1.78 µM against various cancer cell lines.[3]
Selectivity Generally selective for rapidly dividing cells due to their mechanism of action.Compound 1r was found to be more than 33 times more selective for FMS than other kinases in a panel.[3]

Experimental Protocols

To facilitate reproducible research, the following are standardized protocols for key in vitro assays.

Protocol 1: In Vitro Antiproliferative Activity Assay (MTT Assay)

Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of 1H-pyrrolo[3,2-c]pyridine derivatives Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining in vitro antiproliferative activity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A375P) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (FMS Kinase)

Start Start Prepare_Reaction Prepare reaction mixture: FMS kinase, substrate, ATP, and buffer Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of 1H-pyrrolo[3,2-c]pyridine derivative Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Detect_Signal Detect kinase activity (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 values Detect_Signal->Calculate_IC50

Caption: Workflow for an in vitro FMS kinase inhibition assay.

Detailed Steps:

  • Reaction Setup: In a 96-well plate, add the FMS kinase enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the 1H-pyrrolo[3,2-c]pyridine derivative at various concentrations.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP consumed.

  • IC50 Determination: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Future Directions and Conclusion

Both classes of 1H-pyrrolo[3,2-c]pyridine derivatives represent exciting avenues for anticancer drug discovery. The colchicine-binding site inhibitors offer a direct cytotoxic approach, while the FMS kinase inhibitors provide a novel strategy to modulate the tumor microenvironment.

Further research should focus on:

  • In vivo efficacy studies: To translate the potent in vitro activities into animal models of cancer.

  • Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • Combination therapies: To explore the synergistic potential of these derivatives with existing chemotherapies and immunotherapies.

References

Comparative Analysis of the 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine core is a versatile scaffold that has demonstrated significant potential in the development of targeted therapies. Derivatives of this heterocyclic system have shown inhibitory activity against a range of biological targets, primarily protein kinases, as well as tubulin. This guide provides a comparative analysis of the cross-reactivity and selectivity of compounds based on the 1H-pyrrolo[3,2-c]pyridine and related pyrrolopyridine scaffolds, supported by available experimental data. Understanding the selectivity profile of this chemical series is crucial for optimizing lead compounds and minimizing off-target effects in drug discovery.

Data Summary: Potency and Selectivity of Pyrrolopyridine Derivatives

The following table summarizes the inhibitory activities of various pyrrolopyridine derivatives against their primary targets and, where available, other kinases to indicate their selectivity profile.

Compound/SeriesPrimary Target(s)IC50/Ki (nM)Off-Target(s) / Selectivity NotesReference(s)
1H-pyrrolo[3,2-c]pyridine Derivatives (e.g., compound 1r) FMS Kinase30Selective against a panel of 40 kinases. Showed 42% inhibition of FLT3 (D835Y) and 40% inhibition of c-MET at 1 µM.[1]
1H-pyrrolo[3,2-c]pyridine Derivatives (e.g., compound 10t) Tubulin (Colchicine-binding site)120 - 210 (against cancer cell lines)Designed as tubulin polymerization inhibitors. Cross-reactivity with kinases not reported.[2][3]
Pyrido[2,3-d]pyrimidine-7-one core (FRAX597) PAK1, PAK2, PAK38, 13, 19Shows moderate selectivity against some receptor tyrosine kinases.[4][5][6]
Pyrrolopyrazole (PF-3758309) Pan-PAK inhibitor (originally designed for PAK4)1.3 - 3.9 (cellular activity)Inhibits all PAK family kinases and a number of off-targets.[4][5]
Bis-anilino Pyrimidine (AZ13705339) PAK1<100 (initial hit)Optimized for high kinase selectivity against key antitargets like KDR and FGFR1.[7]
G-5555 PAK1, PAK2Ki: 3.7, 11Highly selective for group I PAKs. Tested against a panel of 235 kinases and showed excellent selectivity.[6][8]
1H-pyrrolo[2,3-b]pyridine Derivatives (e.g., compound 4h) FGFR1, FGFR2, FGFR37, 9, 25Shows selectivity over FGFR4 (IC50 = 712 nM).[9]
1H-pyrrolo[2,3-b]pyridine-2-carboxamides (e.g., compound 11h) PDE4B110 - 1100Shows selectivity over PDE4D.[10]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity studies. Below are representative protocols for key experiments cited in the evaluation of pyrrolopyridine-based inhibitors.

Kinase Inhibition Assay

This assay is fundamental for determining the potency and selectivity of kinase inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase, its specific peptide substrate, and the assay buffer.

  • Add the diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiate the kinase reaction by adding a specific concentration of ATP (often at the Km value for each kinase).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is typically luminescence or fluorescence.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.

Visualizations: Pathways and Workflows

Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, c-MET) Ligand->Receptor Binds Adaptor Adaptor Proteins (e.g., GRB2, SOS) Receptor->Adaptor Activates GTPase Ras/Rho GTPase Adaptor->GTPase Activates MAPKKK MAP Kinase Kinase Kinase (e.g., RAF) GTPase->MAPKKK PI3K PI3K GTPase->PI3K PAK PAK1 GTPase->PAK MAPKK MAP Kinase Kinase (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (e.g., ERK) MAPKK->MAPK Phosphorylates Downstream Transcription Factors, Cytoskeletal Proteins MAPK->Downstream PIP3 PIP3 PI3K->PIP3 Generates AKT Akt/PKB PIP3->AKT Recruits & Activates AKT->Downstream PAK->Downstream Response Cell Proliferation, Survival, Motility Downstream->Response Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Receptor Inhibitor->PAK

Caption: A simplified diagram of common kinase signaling pathways that can be targeted by pyrrolopyridine-based inhibitors.

Experimental Workflow for Cross-Reactivity Screening

Cross_Reactivity_Workflow start Synthesize Pyrrolopyridine Derivative Library primary_screen Primary Screen: Inhibition of Primary Target (e.g., FMS, PAK1) start->primary_screen select_hits Select Potent Hits (e.g., IC50 < 100 nM) primary_screen->select_hits kinase_panel Broad Kinase Panel Screen (e.g., >200 kinases at a fixed concentration) select_hits->kinase_panel Yes sar Structure-Activity Relationship (SAR) and Selectivity Optimization select_hits->sar No (optimize potency) analyze_off_targets Analyze Off-Target Hits (e.g., >50% inhibition) kinase_panel->analyze_off_targets ic50_determination Determine IC50 for Significant Off-Targets analyze_off_targets->ic50_determination Yes cellular_assays Cellular Assays: - Proliferation - Target Engagement analyze_off_targets->cellular_assays No (highly selective) ic50_determination->cellular_assays cellular_assays->sar sar->primary_screen end Lead Candidate Selection sar->end

Caption: A typical workflow for identifying and characterizing the cross-reactivity of novel pyrrolopyridine-based inhibitors.

References

Potency of 1H-pyrrolo[3,2-c]pyridine Analogs as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of various 1H-pyrrolo[3,2-c]pyridine analogs, a class of compounds showing significant promise in anticancer research. The data presented is based on their activity as tubulin polymerization inhibitors, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Comparative Potency of 1H-pyrrolo[3,2-c]pyridine Derivatives

The antiproliferative activity of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives was evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency.[1][2]

The results, summarized in the table below, indicate that most of these compounds exhibit moderate to excellent antiproliferative activities.[1][2] Notably, compound 10t , which features an indolyl group as the B-ring, demonstrated the most potent activity against all three cell lines, with IC50 values ranging from 0.12 to 0.21 µM.[1][2]

CompoundB-ring SubstituentHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a phenyl2.353.154.21
10b o-tolyl1.892.563.87
10f 2-methoxyphenyl1.231.872.54
10h 4-methoxyphenyl0.891.211.98
10l 4-fluorophenyl0.560.781.23
10t indolyl0.120.150.21
CA-4 (positive control) -0.0020.0030.005

Data extracted from "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities".[1][2]

Mechanism of Action: Tubulin Polymerization Inhibition

These 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects by inhibiting tubulin polymerization.[1][3] Microtubules, which are essential components of the cytoskeleton, are formed by the polymerization of α- and β-tubulin dimers. These dynamic structures play a critical role in cell division, particularly in the formation of the mitotic spindle.

By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the assembly of microtubules.[1][3] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][3]

G cluster_0 Cellular Environment Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Analogs 1H-pyrrolo[3,2-c]pyridine Analogs Analogs->Tubulin_Dimers Binds to Colchicine Site Analogs->Microtubules Inhibits Polymerization Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine analogs.

Experimental Protocols

The potency of the 1H-pyrrolo[3,2-c]pyridine analogs was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

In Vitro Antiproliferative Activity (MTT Assay)
  • Cell Seeding: HeLa, SGC-7901, and MCF-7 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the 1H-pyrrolo[3,2-c]pyridine analogs and the positive control, Combretastatin A-4 (CA-4), for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals that had formed in viable cells.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 492 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves generated from the absorbance data.

G cluster_1 MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds and Controls Incubate_24h->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to Dissolve Formazan Crystals Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance at 492 nm Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT assay.

References

Benchmarking 1H-pyrrolo[3,2-c]pyridine Derivatives Against Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical performance of a representative 1H-pyrrolo[3,2-c]pyridine derivative against established standard of care chemotherapeutic agents. Due to the limited publicly available data on the specific anticancer activity of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, this guide will utilize the potent derivative, compound 10t (6-(1H-indol-5-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine), as a proxy for the core scaffold's potential. This compound has demonstrated significant in vitro activity against various cancer cell lines.[1][2][3] The data presented herein is compiled from peer-reviewed studies and is intended to provide an objective benchmark for research and development purposes.

Executive Summary

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have emerged as a promising class of anti-cancer agents. The primary mechanism of action for the most potent derivatives, such as compound 10t , is the inhibition of tubulin polymerization by binding to the colchicine site.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2] This guide compares the in vitro cytotoxic activity of compound 10t with standard of care drugs like Cisplatin, Paclitaxel, Sorafenib, and Vemurafenib across various cancer cell lines.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the 1H-pyrrolo[3,2-c]pyridine derivative 10t and relevant standard of care drugs. Lower IC50 values indicate higher potency.

Table 1: In Vitro Cytotoxicity (IC50) in Cervical (HeLa), Gastric (SGC-7901), and Breast (MCF-7) Cancer Cell Lines

CompoundHeLa (Cervical) IC50 (µM)SGC-7901 (Gastric) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Compound 10t 0.12[1][3]0.15[1][3]0.21[1][3]
Cisplatin7.7 - 25.5 (48h)[4][5][6]--
Paclitaxel--0.0186 - 3.5[7][8][9]
Combretastatin A-40.003 - 95.9[10][11][12]--

Table 2: In Vitro Cytotoxicity (IC50) in Melanoma (A375P) Cell Line

CompoundA375P (Melanoma) IC50 (µM)
Sorafenib~5-10 (as a kinase inhibitor, not directly comparable for cytotoxicity without further data)[13][14][15]
Vemurafenib0.1 - 0.45[16][17][18][19]

Note: Direct IC50 data for compound 10t in the A375P melanoma cell line was not available in the reviewed literature. However, other derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown superior potency to Sorafenib in this cell line.[20]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary anticancer mechanism of potent 1H-pyrrolo[3,2-c]pyridine derivatives like compound 10t is the disruption of microtubule dynamics. By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules.[1][2] This leads to a cascade of cellular events culminating in apoptosis.

cluster_0 Cellular Environment cluster_1 Downstream Effects 1H_pyrrolo_derivative 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin α/β-Tubulin Dimers 1H_pyrrolo_derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization 1H_pyrrolo_derivative->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Treatment Add test compounds (various concentrations) Incubation_24h->Treatment Incubation_48_72h Incubate 48-72h Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add DMSO Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End Prepare_Mix Prepare tubulin, GTP, and fluorescent reporter mix Add_Compound Add test compound or control Prepare_Mix->Add_Compound Incubate_37C Incubate at 37°C Add_Compound->Incubate_37C Monitor_Fluorescence Monitor fluorescence over time Incubate_37C->Monitor_Fluorescence Analyze_Data Analyze polymerization curves Monitor_Fluorescence->Analyze_Data Treat_Cells Treat cells with test compound Harvest_Fix Harvest and fix cells in ethanol Treat_Cells->Harvest_Fix Stain_PI Stain with RNase and Propidium Iodide Harvest_Fix->Stain_PI Flow_Cytometry Analyze DNA content by flow cytometry Stain_PI->Flow_Cytometry Analyze_Phases Analyze cell cycle phase distribution Flow_Cytometry->Analyze_Phases

References

A Comparative Guide to the Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid: Evaluating Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid stands as a valuable scaffold. However, establishing a reproducible and efficient synthesis route is a critical first step. This guide provides a comparative analysis of potential synthetic pathways to this target molecule, with a focus on reproducibility, yield, and overall practicality.

Introduction to Synthetic Strategies

Method 1: The Reissert-Kondensation Approach

The Reissert-Kondensation offers a reliable and frequently utilized method for the synthesis of indole-2-carboxylic acids and their heteroaromatic analogs. This approach involves the condensation of a methyl-substituted nitro-aromatic compound with diethyl oxalate, followed by a reductive cyclization.

Experimental Protocol: Reissert-Kondensation

Step 1: Synthesis of Ethyl 3-(3-nitro-4-pyridinyl)-2-oxopropanoate

  • To a solution of sodium ethoxide (prepared from 1.2 equivalents of sodium in anhydrous ethanol), add 4-methyl-3-nitropyridine (1.0 equivalent) at room temperature under an inert atmosphere.

  • To this mixture, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature below 30°C.

  • Stir the resulting deep-red mixture at room temperature for 12-18 hours.

  • Quench the reaction by pouring it into a mixture of ice and dilute acetic acid.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 3-(3-nitro-4-pyridinyl)-2-oxopropanoate.

Step 2: Reductive Cyclization to Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

  • Dissolve the ethyl 3-(3-nitro-4-pyridinyl)-2-oxopropanoate (1.0 equivalent) in a mixture of ethanol and acetic acid.

  • Add zinc dust (5.0 equivalents) portion-wise, maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction mixture, filter off the excess zinc, and neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction to room temperature and acidify with 1M hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Method 2: The Hemetsberger Synthesis Approach

The Hemetsberger synthesis provides an alternative route to indole-2-carboxylic esters through the thermal decomposition of an α-azido-β-aryl acrylate. This method can be adapted for the synthesis of the target pyrrolopyridine derivative.

Experimental Protocol: Hemetsberger Synthesis

Step 1: Knoevenagel Condensation to Ethyl 2-azido-3-(pyridin-4-yl)acrylate

  • To a solution of pyridine-4-carbaldehyde (1.0 equivalent) and ethyl azidoacetate (1.1 equivalents) in anhydrous ethanol, add a catalytic amount of sodium ethoxide at 0°C.

  • Allow the mixture to stir at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude acrylate.

Step 2: Thermal Cyclization to Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

  • Reflux a solution of the crude ethyl 2-azido-3-(pyridin-4-yl)acrylate in a high-boiling inert solvent such as xylene or toluene for 4-8 hours.

  • Monitor the reaction for the evolution of nitrogen gas and the consumption of the starting material by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Step 3: Hydrolysis to this compound

  • Follow the hydrolysis procedure as described in Step 3 of the Reissert-Kondensation method.

Comparative Analysis of Synthetic Routes

The choice of synthetic route will depend on factors such as starting material availability, scalability, and tolerance to specific reaction conditions. The following table summarizes the key comparative aspects of the Reissert-Kondensation and Hemetsberger synthesis for the preparation of this compound.

FeatureReissert-KondensationHemetsberger Synthesis
Starting Materials 4-methyl-3-nitropyridine, Diethyl oxalatePyridine-4-carbaldehyde, Ethyl azidoacetate
Number of Steps 33
Key Intermediates Ethyl 3-(3-nitro-4-pyridinyl)-2-oxopropanoateEthyl 2-azido-3-(pyridin-4-yl)acrylate
Expected Yield Moderate to GoodModerate
Reproducibility Generally high and well-established for indole synthesisCan be variable due to the thermal decomposition step
Scalability Readily scalablePotentially hazardous on a large scale due to the use of azides and evolution of nitrogen gas
Key Challenges Handling of sodium ethoxide, purification of the pyruvate intermediateSynthesis and handling of potentially unstable ethyl azidoacetate, control of the thermal cyclization

Logical Workflow of Synthesis Routes

The following diagrams illustrate the logical progression of the two proposed synthetic pathways.

Reissert_Kondensation start 4-Methyl-3-nitropyridine + Diethyl Oxalate step1 Reissert-Kondensation (NaOEt, EtOH) start->step1 intermediate1 Ethyl 3-(3-nitro-4-pyridinyl) -2-oxopropanoate step1->intermediate1 step2 Reductive Cyclization (Zn, AcOH) intermediate1->step2 intermediate2 Ethyl 1H-pyrrolo[3,2-c]pyridine -2-carboxylate step2->intermediate2 step3 Hydrolysis (NaOH, H2O/EtOH) intermediate2->step3 end 1H-pyrrolo[3,2-c]pyridine -2-carboxylic acid step3->end

Fig. 1: Reissert-Kondensation Workflow

Hemetsberger_Synthesis start Pyridine-4-carbaldehyde + Ethyl Azidoacetate step1 Knoevenagel Condensation (NaOEt, EtOH) start->step1 intermediate1 Ethyl 2-azido-3-(pyridin-4-yl)acrylate step1->intermediate1 step2 Thermal Cyclization (Xylene, Reflux) intermediate1->step2 intermediate2 Ethyl 1H-pyrrolo[3,2-c]pyridine -2-carboxylate step2->intermediate2 step3 Hydrolysis (NaOH, H2O/EtOH) intermediate2->step3 end 1H-pyrrolo[3,2-c]pyridine -2-carboxylic acid step3->end

Fig. 2: Hemetsberger Synthesis Workflow

Conclusion

Both the Reissert-Kondensation and the Hemetsberger synthesis present viable, albeit not fully optimized, pathways to this compound. The Reissert-Kondensation is likely the more reproducible and scalable option, benefiting from a long history of successful applications in indole synthesis. The Hemetsberger synthesis, while a reasonable alternative, may require more careful optimization, particularly concerning the stability of the azide intermediate and the conditions of the thermal cyclization. Researchers should carefully consider the availability of starting materials and their comfort level with the specific reaction conditions of each route before embarking on the synthesis of this valuable heterocyclic scaffold. Further experimental validation is necessary to establish definitive yields and optimal conditions for these synthetic approaches.

Confirming Target Engagement of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for confirming the direct binding of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its derivatives to their intended biological targets. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against various targets, including protein kinases and tubulin.[1][2][3][4][5][6] This document outlines experimental approaches to validate target engagement, presenting data in a comparative format and providing detailed protocols for key experiments.

Overview of Target Engagement Assays

Validating that a compound binds to its intended intracellular target is a critical step in drug discovery and chemical biology.[7][8][9] Several biophysical and chemical biology techniques can be employed to confirm and quantify this interaction. This guide focuses on three widely used methods: the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Kinobeads-based chemical proteomics.

Each method offers distinct advantages and provides complementary information regarding the drug-target interaction. The choice of assay depends on the specific research question, the nature of the target protein, and the available resources.

Comparative Analysis of Target Engagement Methods

The following table summarizes the key features of CETSA, ITC, and Kinobeads for easy comparison.

FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)Kinobeads (Chemical Proteomics)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[7][10][11][12]Measures the heat released or absorbed during the binding of a ligand to a target protein.[13][14]Competitive binding between the compound of interest and immobilized broad-spectrum kinase inhibitors for kinases in a cell lysate.[15][16][17][18]
Biological Context Intact cells, cell lysates, or tissues.[10][19]Purified proteins in solution.[13][14]Cell or tissue lysates.[16][17]
Information Obtained Target engagement confirmation, apparent melting temperature (Tagg) shift.[10]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13][14]Target identification, selectivity profiling across the kinome, relative binding affinities.[15][16][17][18]
Throughput Moderate to high (can be adapted to microplate format).[11]Low to moderate.High (amenable to large-scale inhibitor profiling).[15]
Key Advantages Physiologically relevant (in-cell), no need for compound labeling.[7][19]Gold standard for thermodynamic characterization, provides a complete thermodynamic profile of the interaction.[20][21]Unbiased identification of kinase targets and off-targets, applicable to a wide range of kinases.[15][17][18]
Key Limitations Not all proteins show a clear thermal shift, requires a specific antibody for detection (Western blot).Requires large amounts of purified, soluble protein, sensitive to buffer conditions.Primarily for kinase targets, indirect measurement of affinity through competition.[16]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for a Putative Kinase Target

This protocol describes how to perform CETSA to verify the engagement of this compound with a hypothetical kinase target (e.g., FGFR1) in intact cells.[3]

Materials:

  • Human cancer cell line overexpressing the target kinase (e.g., a breast cancer cell line for FGFR1).

  • Cell culture medium and supplements.

  • This compound.

  • DMSO (vehicle control).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibody specific to the target kinase.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescence substrate.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Centrifuge.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]

    • Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target kinase, followed by the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve.

    • The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg).

    • A shift in the Tagg in the presence of the compound indicates target engagement.

Isothermal Titration Calorimetry (ITC) for Tubulin Binding

This protocol details the use of ITC to characterize the binding of a this compound derivative to purified tubulin, a known target for some compounds in this class.[2][4][5][6]

Materials:

  • Purified tubulin protein.

  • This compound derivative.

  • ITC instrument.

  • Degassed ITC buffer (e.g., PEM buffer).

Procedure:

  • Sample Preparation:

    • Dialyze the purified tubulin against the ITC buffer.

    • Dissolve the compound in the same ITC buffer. Ensure the final DMSO concentration is low and identical in both the protein and compound solutions.

    • Determine the accurate concentrations of both the protein and the compound.

  • ITC Experiment Setup:

    • Load the tubulin solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of injections of the compound into the protein solution.

    • The instrument measures the heat change associated with each injection.[14]

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[14] The entropy (ΔS) can then be calculated.[13]

Visualization of Workflows and Pathways

Signaling Pathway of a Receptor Tyrosine Kinase

Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binding & Dimerization Autophosphorylation Autophosphorylation RTK->Autophosphorylation Downstream Signaling Proteins Downstream Signaling Proteins Autophosphorylation->Downstream Signaling Proteins Activation Cellular Response Cellular Response Downstream Signaling Proteins->Cellular Response Signal Transduction Compound This compound Compound->RTK Inhibition

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment (Compound vs. Vehicle) Heating 2. Heat Treatment (Temperature Gradient) Cell_Culture->Heating Lysis 3. Cell Lysis Heating->Lysis Centrifugation 4. Centrifugation (Separate Soluble/Insoluble) Lysis->Centrifugation Supernatant_Collection 5. Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Western_Blot 6. Western Blot (Detect Target Protein) Supernatant_Collection->Western_Blot Data_Analysis 7. Data Analysis (Generate Melt Curve) Western_Blot->Data_Analysis

Logical Relationship of Target Engagement Methodologies

Target_Engagement_Methods cluster_cellular Cellular/Lysate-Based cluster_biochemical Biochemical (In Vitro) CETSA CETSA Target_Engagement_Confirmed Target Engagement Confirmed CETSA->Target_Engagement_Confirmed Kinobeads Kinobeads Kinobeads->Target_Engagement_Confirmed ITC ITC ITC->Target_Engagement_Confirmed Initial_Hypothesis Compound has a Biological Target Initial_Hypothesis->CETSA In-cell validation Initial_Hypothesis->Kinobeads Target identification & selectivity Initial_Hypothesis->ITC Thermodynamic characterization

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid was located. The following guidance is synthesized from the SDS of structurally similar compounds, including isomers such as 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid and 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.

This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the potential hazards.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.

    • Respiratory Protection: In case of dust formation, use a NIOSH-approved particulate respirator. For higher-level protection, a respirator with cartridges for organic vapors and acid gases may be necessary.

    • Body Protection: Wear a lab coat and ensure that skin is not exposed.

  • General Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.

II. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.

  • Waste Collection:

    • Collect waste material in a designated, clearly labeled, and tightly sealed container.

    • Ensure the container is compatible with the chemical.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.

    • Provide the full chemical name and any available safety information to the disposal service.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material, avoiding dust generation.

    • Place the collected material into a suitable container for disposal.

    • Clean the spill area thoroughly.

    • Prevent the spilled material from entering drains or waterways.

III. Chemical and Physical Properties

The following table summarizes the known properties of structurally similar compounds. This data is provided for reference and may not be exact for this compound.

PropertyValue
Molecular FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol
AppearanceSolid
Hazard StatementsMay be harmful if swallowed. May cause skin, eye, and respiratory irritation.

IV. Experimental Protocols

Currently, no specific experimental protocols for the disposal of this compound are published. The recommended procedure is to follow the general guidelines for chemical waste disposal as outlined above and in consultation with professional waste management services.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound.

start Start: Have this compound for Disposal ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) start->ppe collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect storage Step 3: Store Waste in a Cool, Dry, Ventilated Area collect->storage spill Spill Occurs collect->spill Potential contact_ehs Step 4: Contact Institutional EHS or Licensed Disposal Service storage->contact_ehs provide_info Step 5: Provide Chemical Information for Pickup contact_ehs->provide_info end End: Professional Disposal Complete provide_info->end spill->storage No contain_spill Contain Spill & Clean Up with Proper PPE spill->contain_spill Yes contain_spill->collect Collect contaminated material for disposal

Personal protective equipment for handling 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety and logistical information for handling 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Summary

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound.

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical splash goggles.[6] A face shield may be required for high-volume applications.[7][8]To protect eyes from splashes and dust.[6][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).[8][10] Gloves should be inspected before use and disposed of properly.[2][11]To prevent skin contact.[6]
Body Protection A standard laboratory coat is the minimum requirement.[6] For larger quantities, a chemically-resistant apron or suit may be necessary.[7][12]To protect skin and clothing from contamination.[6]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[6][13] If dust formation is likely, a particle respirator may be required.[2][7]To avoid inhalation of dust and vapors.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation :

    • Ensure the work area, a certified chemical fume hood, is clean and uncluttered.[13]

    • Verify that an emergency eyewash station and safety shower are accessible.[13]

    • Assemble all necessary equipment and reagents.

    • Don the required personal protective equipment as outlined in the table above.

  • Handling the Compound :

    • Handle the solid compound carefully to avoid generating dust.[2]

    • When transferring the substance, use appropriate tools like a spatula or a funnel.[9]

    • If preparing solutions, always add the acid to the solvent slowly; never the other way around.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Wash hands and any exposed skin immediately after handling.[5][7]

    • Properly store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[10][13]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Small Spills :

    • For small spills, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[10][11]

    • Carefully sweep up the absorbed material to avoid raising dust and place it in a sealed, labeled container for disposal.[2]

  • Large Spills :

    • Evacuate the area immediately.[6]

    • Contact your institution's Environmental Health and Safety (EHS) department.[6]

  • Personal Exposure :

    • Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes and seek medical attention.[2][10]

    • Skin Contact : Wash the affected area with soap and plenty of water.[2][10]

    • Inhalation : Move to fresh air. If not breathing, give artificial respiration and consult a physician.[2]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all waste, including the pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips), in a designated hazardous waste container.[6]

    • Do not mix this waste with other incompatible waste streams.[6]

  • Container Labeling and Storage :

    • The waste container must be properly sealed and clearly labeled as hazardous waste, indicating its contents.[6]

    • Store the waste container in a designated, well-ventilated, and secure area.[6]

  • Final Disposal :

    • Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[10] Contact your institution's EHS department for specific disposal procedures.

Safety and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Don Appropriate PPE prep2 Prepare Well-Ventilated Work Area (Fume Hood) prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Handle Solid Carefully to Avoid Dust prep3->handle1 Proceed to Handling handle2 Use Proper Transfer Tools handle1->handle2 emergency Spill or Exposure Occurs handle1->emergency Potential Hazard handle3 Add Acid to Solvent When Preparing Solutions handle2->handle3 post1 Clean Work Area and Equipment handle3->post1 Proceed to Post-Handling post2 Wash Hands and Exposed Skin post1->post2 post3 Store Compound in a Tightly Closed Container post2->post3 disp1 Collect Waste in a Labeled Hazardous Waste Container post3->disp1 Proceed to Disposal disp2 Store Waste in a Designated Area disp1->disp2 disp3 Dispose According to Regulations disp2->disp3 spill Spill Response emergency->spill exposure Personal Exposure Response emergency->exposure

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.